alpha-Spinasterol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVFJDZBLUFKCA-FXIAWGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801044364 | |
| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481-18-5 | |
| Record name | α-Spinasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-SPINASTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LG993QX1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to α-Spinasterol: Chemical Structure, Properties, and Biological Activities
Introduction
Alpha-Spinasterol (α-Spinasterol) is a phytosterol belonging to the stigmastane class of steroids, commonly found in a variety of plant sources.[1][2][3] First identified in spinach, from which it derives its name, this compound has garnered significant attention within the scientific community for its diverse and potent pharmacological properties.[1][3][4][[“]] It is a bioavailable nutraceutical that can cross the blood-brain barrier.[1][4][[“]] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, biological activities, and underlying mechanisms of action of α-Spinasterol. The information is curated to support research and development efforts in pharmacology and drug discovery.
Chemical Structure and Identification
α-Spinasterol is chemically known as (3β,5α,22E)-Stigmasta-7,22-dien-3-ol. It is a C29 phytosterol characterized by a double bond between carbons 7 and 8 of the sterol nucleus and another at position 22 in the side chain.
The structure of α-Spinasterol has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for α-Spinasterol is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C29H48O | [6] |
| Molecular Weight | 412.69 g/mol | [6] |
| CAS Number | 481-18-5 | [6] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 168-169 °C | [3] |
| Boiling Point | 500.0 ± 44.0 °C at 760 mmHg | [7] |
| Optical Rotation | [α]D25 -3.6° (c = 2.8 in chloroform) | |
| Solubility | Practically insoluble in water; Soluble in chloroform, petroleum ether; Ethanol: 2 mg/mL | [4] |
Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃) | δ 5.16 (dd, J=8.8, 15.2 Hz), 5.15 (br s), 5.02 (dd, J=8.4, 15.2 Hz), 3.59 (m), 1.03 (d, J=6.8 Hz), 0.85 (d, J=6.4 Hz), 0.84 (d, J=6.0 Hz), 0.81 (t, J=7.2 Hz), 0.80 (s), 0.55 (s) | [8] |
| ¹³C NMR | Signals include: δC 139.6, 138.3, 129.5, 117.5 (sp² carbons), 71.1 (oxygenated sp³ carbon), 21.5, 21.2, 19.1, 13.1, 12.3, 12.1 (methyl carbons) | [9][10] |
| Mass Spectrometry (MS) | [M+1]⁺ peak at m/z 413.0 | [9][10] |
| Infrared (IR) (KBr) | νmax 3420 (OH), 3050 (H-C=C), 2930, 2850, 1640, 1450, 1370, 1040, 970, 830 cm⁻¹ | [11] |
Biological Activities and Therapeutic Potential
α-Spinasterol exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics.
Anti-inflammatory Activity
α-Spinasterol has demonstrated significant anti-inflammatory properties.[1][12] Its mechanisms of action include the inhibition of cyclooxygenases (COX-1 and COX-2), antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, and the attenuation of pro-inflammatory cytokines and mediators.[1][4]
| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |
| In vivo | LPS-induced inflammation | Reduction of inflammatory cell infiltration | 0.001-10 mg/kg (i.p. or i.g.) | LPS-injected mice | [12][13] |
| In vitro | Nitric Oxide (NO) Production | Suppression | - | BV2 microglia | [12] |
| In vitro | Prostaglandin E2 (PGE₂) Production | Suppression | - | BV2 microglia | [12] |
| In vitro | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Suppression | - | BV2 microglia | [12] |
| In vitro | COX-1 Activity | Inhibition | IC₅₀ = 16.17 μM | - | [7] |
| In vitro | COX-2 Activity | Inhibition | IC₅₀ = 7.76 μM | - | [7] |
Anticancer Activity
α-Spinasterol has shown antiproliferative activity against various cancer cell lines, including cervical, breast, and ovarian cancer cells.[14][15] The cytotoxic effects appear to be mediated through the induction of apoptosis and the overexpression of the p53 tumor suppressor gene.[14][15] In breast and ovarian cancer cell lines, α-spinasterol treatment led to a G0-G1 cell cycle arrest and a significant increase in the expression of p53 and Bax, while down-regulating cdk4/6.[15]
| Cancer Cell Line | Effect | Mechanism | Reference |
| Cervical Cancer (HeLa) | Antiproliferative activity | - | [14][16] |
| Breast Cancer (MCF-7, MDA-MB-231) | Potent inhibitory activity (time- and dose-dependent) | Induction of apoptosis, overexpression of p53, G0-G1 cell cycle arrest | [15] |
| Ovarian Cancer (SKOV-3) | Potent inhibitory activity (time- and dose-dependent) | Induction of apoptosis, overexpression of p53, G0-G1 cell cycle arrest | [15] |
| Mouse Skin Tumor | Decreased tumor incidence and number | Antitumorigenic potential | [16] |
Antidiabetic Activity
Recent studies have highlighted the promising antidiabetic properties of α-Spinasterol.[1][4] Its mechanisms include enhancing insulin secretion, reducing insulin resistance, increasing glucose uptake in muscle cells, and inhibiting glucose absorption from the intestine.[1][4] It has also shown potential in modulating the progression of diabetic nephropathy.[17]
| Effect | Mechanism | Model | Reference |
| Antihyperglycemic | Improves glucose uptake into skeletal muscle cells and enhances insulin secretion in pancreatic β-cells | C2C12 cells, pancreatic β-cells | [18] |
| Diabetic Nephropathy Modulation | Potent inhibitor of glomerular mesangial cell proliferation induced by high glucose | Glomerular mesangial cells, streptozotocin-induced diabetic mice | [17] |
| α-glucosidase inhibition | Inhibits intestinal absorption of glucose | - | [19] |
Other Pharmacological Activities
α-Spinasterol has also been reported to possess hypolipidemic, antiulcer, neuroprotective, and anti-pain properties.[1][4]
Signaling Pathways
The biological activities of α-Spinasterol are mediated through the modulation of several key signaling pathways.
As depicted, α-Spinasterol exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory mediators.[20] Additionally, it appears to modulate the ERK pathway, leading to the upregulation of the antioxidant and anti-inflammatory enzyme, heme oxygenase-1 (HO-1).[12] In the context of cancer, its ability to upregulate the tumor suppressor p53 is a key mechanism of its pro-apoptotic action.[15]
Experimental Protocols
This section provides an overview of methodologies for the isolation and biological evaluation of α-Spinasterol.
Isolation and Purification of α-Spinasterol
A generalized workflow for the isolation of α-Spinasterol from plant material is outlined below.
Detailed Steps:
-
Extraction: Air-dried and powdered plant material (e.g., stems of Amaranthus spinosus) is subjected to successive extraction in a Soxhlet apparatus with solvents of increasing polarity, starting with petroleum ether followed by ethyl acetate.[11]
-
Concentration: The extracts are filtered and concentrated under reduced pressure to yield the crude extracts.[11]
-
Saponification: A portion of the petroleum ether extract is saponified with methanolic sodium hydroxide (e.g., 0.5 M) to hydrolyze fatty esters.[11]
-
Work-up: The non-saponifiable fraction, containing the sterols, is extracted from the reaction mixture.[11]
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent system (e.g., alcohol and light petroleum) to yield crystalline α-Spinasterol. Further purification can be achieved using column chromatography.
In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of α-Spinasterol on macrophage cells.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[12]
-
Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allowed to adhere for 24 hours.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of α-Spinasterol. The cells are pre-treated for 1 hour.[12]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Control groups (vehicle control and no LPS) are included. The plates are incubated for another 24 hours.[12]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[12]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.[12]
Conclusion
α-Spinasterol is a phytosterol with a well-defined chemical structure and a wide array of significant biological activities. Its anti-inflammatory, anticancer, and antidiabetic properties, underpinned by its modulation of key signaling pathways, position it as a valuable lead compound for drug development. The methodologies for its isolation and biological evaluation are well-established, facilitating further research into its therapeutic potential. This guide provides a foundational resource for scientists and researchers dedicated to exploring the pharmacological applications of this promising natural product.
References
- 1. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB012065) - FooDB [foodb.ca]
- 3. Spinasterol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. This compound | C29H48O | CID 5281331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:481-18-5 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. benchchem.com [benchchem.com]
- 13. Anti-inflammatory action of hydroalcoholic extract, dichloromethane fraction and steroid α-spinasterol from Polygala sabulosa in LPS-induced peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Alpha-Spinasterol: Natural Plant Sources, Extraction, and Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-spinasterol, a bioactive phytosterol, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anti-diabetic properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting a compilation of quantitative data to aid in the selection of promising candidates for extraction. Furthermore, this document details comprehensive experimental protocols for the extraction, isolation, and quantification of this compound, utilizing established methodologies such as Soxhlet extraction, maceration, column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). To elucidate its mechanisms of action, signaling pathway diagrams for its anti-inflammatory and anti-diabetic effects are provided, alongside a general experimental workflow. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this compound for therapeutic applications.
Natural Plant Sources of this compound
This compound is distributed across a variety of plant species. The concentration of this phytosterol can vary significantly depending on the plant species, the specific part of the plant, and growing conditions. The following tables summarize the currently available quantitative data on this compound content in various plant sources.
Table 1: Quantitative Data of this compound in Various Plant Sources
| Plant Species | Family | Plant Part | This compound Content | Reference(s) |
| Impatiens glandulifera | Balsaminaceae | Roots | ~1% of dry weight | [1] |
| Argania spinosa | Sapotaceae | Kernel Oil | 34.9 - 43.2 mg/100g | |
| Spinacia oleracea | Amaranthaceae | Leaves | 0.01% of dry weight | [1] |
| Amaranthus cruentus | Amaranthaceae | Seeds | α-spinasterol and β-sitosterol constitute 50% of total sterols | [1] |
| Phytolacca americana | Phytolaccaceae | Roots | Presence confirmed, quantitative data not specified | |
| Cucumis sativus | Cucurbitaceae | Fruit | Presence confirmed, quantitative data not specified | [2] |
| Cucurbita pepo | Cucurbitaceae | Seeds | Presence confirmed, quantitative data not specified | [3] |
| Citrullus lanatus | Cucurbitaceae | Seeds | Presence confirmed, quantitative data not specified | |
| Opuntia ficus-indica | Cactaceae | Seed Oil | Presence confirmed, quantitative data not specified |
Note: The quantitative data for several promising plant sources remains to be precisely determined and standardized. The provided data is based on available literature and may vary.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction of this compound
The initial step in isolating this compound involves its extraction from the plant matrix. The choice of extraction method depends on the nature of the plant material and the desired scale of extraction.
This method is suitable for efficient extraction of lipids and phytosterols from solid plant materials.
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Petroleum ether (or n-hexane)
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
Place a known quantity (e.g., 100 g) of the finely powdered, dried plant material into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing petroleum ether (e.g., 500 mL) at the bottom and a condenser at the top.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material.
-
Continue the extraction for a sufficient duration (e.g., 6-8 hours), allowing the solvent to cycle through the plant material multiple times.
-
After the initial extraction, replace the petroleum ether with ethyl acetate and repeat the extraction process to ensure the extraction of a broader range of compounds.
-
Combine the extracts and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract.
Maceration is a simple and less energy-intensive extraction method suitable for thermolabile compounds.
Materials and Equipment:
-
Dried and powdered plant material
-
Airtight container (e.g., a large glass jar)
-
Methanol (or ethanol)
-
Shaker or stirrer (optional)
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Place a known quantity (e.g., 100 g) of the powdered plant material into an airtight container.
-
Add a sufficient volume of the solvent (e.g., 1 L of methanol) to completely submerge the plant material.
-
Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional shaking or stirring to enhance extraction efficiency.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude extract.
Isolation and Purification by Column Chromatography
Column chromatography is a widely used technique for separating and purifying individual compounds from a crude extract.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexane).
-
Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.
-
Begin the elution process by passing the solvent system through the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect the eluate in fractions using collection tubes.
-
Monitor the separation process by performing Thin Layer Chromatography (TLC) on the collected fractions.
-
Combine the fractions that contain the purified this compound, as identified by comparison with a standard on the TLC plates.
-
Evaporate the solvent from the combined fractions to obtain the isolated this compound.
Quantification of this compound
Accurate quantification of this compound is crucial for standardization and quality control. HPLC and GC-MS are the most common analytical techniques for this purpose.
Instrumentation:
-
HPLC system equipped with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
This compound standard
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a stock solution of the this compound standard in methanol.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dissolve a known amount of the isolated sample in the mobile phase and inject it into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
GC-MS analysis of sterols typically requires a derivatization step to increase their volatility.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
Hexane
-
This compound standard
Procedure:
-
Derivatization: a. Place a known amount of the dried sample or standard in a vial. b. Add pyridine (e.g., 100 µL) to dissolve the sample. c. Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS). d. Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the reaction. e. After cooling, the sample is ready for injection.
-
GC-MS Conditions (Example):
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-600.
-
-
Analysis: a. Inject the derivatized standard and sample into the GC-MS system. b. Identify the derivatized this compound peak based on its retention time and mass spectrum. c. Quantify the this compound in the sample by comparing its peak area to that of the standard.
Signaling Pathways and Experimental Workflow
The therapeutic potential of this compound stems from its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Anti-inflammatory action of α-Spinasterol via MAPK/NF-κB inhibition.
Anti-diabetic Signaling Pathway of this compound
The anti-diabetic effects of this compound are partly mediated through the enhancement of the Insulin Receptor Substrate 1 (IRS1)/Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This leads to increased glucose uptake by cells.
Caption: α-Spinasterol enhances insulin signaling for improved glucose uptake.
General Experimental Workflow for this compound Analysis
The following diagram outlines a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.
Caption: Workflow for α-Spinasterol extraction, isolation, and analysis.
Conclusion
This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed experimental protocols for its extraction and analysis, and an illustration of its key signaling pathways. The information presented herein is intended to facilitate further research and development of this compound as a novel therapeutic agent. Further studies are warranted to explore a wider range of plant sources and to optimize extraction and purification processes for industrial-scale production.
References
α-Spinasterol: A Comprehensive Technical Review of its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Spinasterol, a phytosterol found in a variety of plant sources including spinach, cucumber, and pumpkin seeds, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current understanding of α-Spinasterol's core pharmacological properties, with a focus on its anti-inflammatory, anti-cancer, anti-diabetic, and lipid-lowering effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.
Anti-inflammatory Properties
α-Spinasterol exhibits significant anti-inflammatory activity through the modulation of key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators and cytokines.
Quantitative Data: Anti-inflammatory Activity
| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |
| In vitro | COX-1 Activity | Inhibition | IC50: 16.17 µM | - | |
| In vitro | COX-2 Activity | Inhibition | IC50: 7.76 µM | - | |
| In vitro (LPS-stimulated) | TNF-α Production | Reduction | Dose-dependent | RAW264.7 macrophages | [1] |
| In vitro (LPS-stimulated) | IL-6 Production | Reduction | Dose-dependent | RAW264.7 macrophages | [1] |
| In vitro (LPS-stimulated) | PGE2 Production | Reduction | Dose-dependent | RAW264.7 macrophages | [1] |
| In vivo (LPS-induced peritonitis) | Inflammatory Cell Infiltration | Significant Reduction | 0.001 - 10 mg/kg | Mice | [2] |
Experimental Protocols
Inhibition of Pro-inflammatory Mediators in RAW264.7 Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of α-Spinasterol on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of α-Spinasterol. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL).
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to evaluate the anti-inflammatory activity of α-Spinasterol in an acute inflammation model.
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Treatment: α-Spinasterol is administered orally or intraperitoneally at various doses 30-60 minutes before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathway
α-Spinasterol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
Anti-cancer Properties
α-Spinasterol has demonstrated significant cytotoxic effects against various cancer cell lines, inducing apoptosis and causing cell cycle arrest.
Quantitative Data: Anti-cancer Activity
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| MCF-7 | Breast Cancer | MTT Assay | 1.18 µM | [3] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 12.82 µM | [3] |
| SKOV-3 | Ovarian Cancer | MTT Assay | - | [4] |
| CACO-2 | Colon Cancer | Antiproliferative Assay | 60.0 nM | [5] |
| HeLa | Cervical Cancer | Cytotoxicity Assay | - | [6] |
| 2774 | Ovarian Cancer | Cytotoxicity Assay | - | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of α-Spinasterol on cancer cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of α-Spinasterol and incubated for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of α-Spinasterol that inhibits 50% of cell growth (IC50) is calculated.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol is for the detection of apoptosis induced by α-Spinasterol.
-
Cell Treatment: Cells are treated with α-Spinasterol at its IC50 concentration for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is to determine the effect of α-Spinasterol on the cell cycle distribution.
-
Cell Treatment: Cells are treated with α-Spinasterol for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
α-Spinasterol induces apoptosis in cancer cells through the upregulation of p53 and the pro-apoptotic protein Bax.
Anti-diabetic Properties
α-Spinasterol has shown promising anti-diabetic effects by enhancing glucose uptake in muscle cells and stimulating insulin secretion from pancreatic β-cells.
Quantitative Data: Anti-diabetic Activity
| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |
| In vitro (Glomerular Mesangial Cells) | Cell Proliferation | Inhibition | IC50: 9.5 pmol/L | Rat Glomerular Mesangial Cells | |
| In vitro | α-glucosidase inhibition | Inhibition | IC50: 8.6 µg/mL | - | [7] |
| In vitro | Glucose Uptake | Increased | Dose-dependent | C2C12 myotubes | [8] |
| In vitro | Glucose-Stimulated Insulin Secretion (GSIS) | Increased | Dose-dependent | INS-1 pancreatic β-cells | [8] |
| In vivo (STZ-induced diabetic mice) | Serum Triglycerides | Significant Reduction | - | BALB/c mice | |
| In vivo (STZ-induced diabetic mice) | Urinary Protein Excretion | Significant Reduction | - | BALB/c mice |
Experimental Protocols
Glucose Uptake Assay in C2C12 Myotubes
This protocol measures the effect of α-Spinasterol on glucose uptake in skeletal muscle cells.
-
Cell Differentiation: C2C12 myoblasts are seeded and grown to confluence, then differentiated into myotubes by switching to a low-serum medium.
-
Serum Starvation: Differentiated myotubes are serum-starved for 2-4 hours.
-
Treatment: Cells are treated with various concentrations of α-Spinasterol for a specified period.
-
Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, such as 2-NBDG. Cells are incubated with 2-NBDG, and the fluorescence intensity is measured using a fluorescence microplate reader.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol assesses the effect of α-Spinasterol on insulin secretion from pancreatic β-cells.
-
Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-incubation: Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing different concentrations of α-Spinasterol.
-
Incubation: Cells are incubated for 1-2 hours.
-
Insulin Measurement: The supernatant is collected, and the amount of secreted insulin is quantified using an insulin ELISA kit.
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This in vivo model is used to evaluate the anti-diabetic effects of α-Spinasterol.
-
Induction of Diabetes: Diabetes is induced in mice (e.g., BALB/c) by a single intraperitoneal injection of STZ (e.g., 150-200 mg/kg).
-
Confirmation of Diabetes: Blood glucose levels are monitored, and mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Treatment: Diabetic mice are treated orally with α-Spinasterol daily for several weeks.
-
Monitoring: Blood glucose levels, body weight, and other relevant parameters (e.g., serum triglycerides, urinary protein) are monitored throughout the study.
Signaling Pathway
α-Spinasterol enhances glucose uptake in muscle cells through the activation of the AMPK signaling pathway, leading to the translocation of GLUT4 to the cell membrane.
Lipid-Lowering Properties
Phytosterols, including α-Spinasterol, are known for their ability to lower cholesterol levels. They structurally resemble cholesterol and can compete with it for absorption in the intestine.
Experimental Protocols
In Vivo Cholesterol-Lowering Study
This protocol is designed to evaluate the lipid-lowering effects of α-Spinasterol in an animal model.
-
Animal Model: Animals such as rats or hamsters are fed a high-cholesterol diet to induce hyperlipidemia.
-
Treatment: The animals are then treated with α-Spinasterol, mixed with their diet, for several weeks.
-
Blood Sampling: Blood samples are collected at regular intervals.
-
Lipid Profile Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic kits.
HMG-CoA Reductase Activity Assay
This in vitro assay determines if α-Spinasterol can directly inhibit the key enzyme in cholesterol synthesis.
-
Enzyme Source: Purified HMG-CoA reductase is used.
-
Assay Principle: The assay measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of HMG-CoA to mevalonate by HMG-CoA reductase. The decrease in NADPH is monitored spectrophotometrically at 340 nm.
-
Inhibition Assay: The enzyme activity is measured in the presence and absence of various concentrations of α-Spinasterol to determine its inhibitory potential.
Conclusion
α-Spinasterol is a promising natural compound with a wide range of pharmacological properties. Its demonstrated anti-inflammatory, anti-cancer, anti-diabetic, and lipid-lowering effects, supported by a growing body of scientific evidence, highlight its potential for the development of novel therapeutics and nutraceuticals. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers to further investigate the mechanisms of action and therapeutic applications of this versatile phytosterol. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in humans.
References
- 1. nyrada.com [nyrada.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. vet.cornell.edu [vet.cornell.edu]
The Discovery and Isolation of α-Spinasterol from Impatiens glandulifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impatiens glandulifera Royle, commonly known as Himalayan Balsam, is an invasive plant species that has garnered phytochemical interest. Research has revealed that the roots of this plant are a rich source of the phytosterol α-spinasterol, a compound with known pharmacological potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of α-spinasterol from I. glandulifera. It details the experimental protocols for extraction and analysis, presents quantitative data in a structured format, and visualizes the isolation workflow and a relevant biological signaling pathway.
Introduction
α-Spinasterol is a stigmastane-type phytosterol found in various plant species. It has been the subject of numerous pharmacological studies, which have demonstrated its potential as an anti-diabetic, anti-inflammatory, and anti-cancer agent. The discovery of a high concentration of α-spinasterol in the roots of the readily available and widespread invasive species Impatiens glandulifera presents a significant opportunity for its sustainable sourcing and further investigation for drug development.
This document outlines the key findings from scientific literature, focusing on the work of Vrchotová et al., who identified α-spinasterol as the dominant substance in the hexane extract of freeze-dried I. glandulifera roots, with a concentration of approximately 1% by weight. The ease of its isolation, which involves simple crystallization from a concentrated extract, makes this plant a particularly attractive source.
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and quantification of α-spinasterol from the roots of Impatiens glandulifera.
Plant Material and Preparation
-
Collection: Roots of Impatiens glandulifera were collected from a specified location.
-
Preparation: The collected roots were thoroughly washed, frozen, and subsequently freeze-dried to remove moisture. The freeze-dried roots were then ground into a fine powder to increase the surface area for efficient extraction.
Extraction of α-Spinasterol
A simple and efficient solid-liquid extraction method is employed:
-
Sample Preparation: 100 mg of the freeze-dried, powdered root material is weighed into a 10 ml test tube.
-
Solvent Addition: 3 ml of n-hexane is added to the test tube.
-
Extraction: The mixture is shaken for 1 hour at room temperature in the dark to facilitate the extraction of lipophilic compounds, including α-spinasterol.
-
Centrifugation: The mixture is then centrifuged for 5 minutes at 3000 rpm to separate the solid plant material from the hexane extract.
-
Supernatant Collection: The clear supernatant containing the dissolved α-spinasterol is carefully collected.
Isolation and Purification
A notable characteristic of α-spinasterol in the hexane extract of I. glandulifera roots is its propensity to crystallize upon concentration:
-
Concentration: The collected hexane extract is concentrated, for example, by evaporation under a stream of nitrogen.
-
Crystallization: As the solvent evaporates, α-spinasterol precipitates out of the solution, forming tiny, needle-like crystals.[1]
-
Purification: The crystals can be further purified by recrystallization from a suitable solvent to achieve high purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For the identification and quantification of α-spinasterol, a GC-MS analysis is performed:
-
Sample Preparation for GC-MS:
-
The hexane extract is evaporated to a volume of 0.5 ml.
-
200 µL of this concentrated extract is transferred to a GC vial insert and dried completely under a stream of nitrogen.
-
The residue is redissolved in 50 µL of hexane.
-
8 µL of an internal standard solution (e.g., tetracosane at 50 µg/mL in hexane) is added.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC
-
Mass Spectrometer: Agilent 5975C MS
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at a rate of 20°C/min, hold for 1 minute.
-
Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 ml/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 50–750 amu.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural confirmation of the isolated α-spinasterol:
-
Sample Preparation: The purified crystalline solid is dissolved in deuterated chloroform (CDCl₃).
-
¹H-NMR Spectroscopy: The proton NMR spectrum is recorded on a suitable NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm).
Data Presentation
The quantitative data for the characterization of α-spinasterol from Impatiens glandulifera is summarized in the following tables.
Table 1: Yield of α-Spinasterol
| Plant Part | Extraction Solvent | Yield of α-Spinasterol | Reference |
| Freeze-dried Roots | n-Hexane | ~ 1% by weight | Vrchotová et al. |
Table 2: GC-MS Retention Time
| Compound | Retention Time (minutes) | Reference |
| α-Spinasterol | Not explicitly stated, but identifiable in the chromatogram | Vrchotová et al. |
| Tetracosane (Internal Standard) | Not explicitly stated | Vrchotová et al. |
Table 3: ¹H-NMR Spectroscopic Data for α-Spinasterol in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) | Reference |
| H-22 | 5.16 | dd, J = 15.0, 8.9 Hz | Vrchotová et al. |
| H-7 | 5.15 | bm | Vrchotová et al. |
| H-23 | 5.02 | dd, J = 15.0, 8.9 Hz | Vrchotová et al. |
| H-3 | 3.57 | m | Vrchotová et al. |
| H-21 | 1.02 | d, J = 6.6 Hz | Vrchotová et al. |
| H-27 | 0.85 | d, J = 6.4 Hz | Vrchotová et al. |
| H-29 | 0.81 | t, J = 7.2 Hz | Vrchotová et al. |
| H-26 | 0.80 | d, J = 6.0 Hz | Vrchotová et al. |
| H-19 | 0.79 | s | Vrchotová et al. |
| H-18 | 0.55 | s | Vrchotová et al. |
Visualization of Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway associated with the biological activity of α-spinasterol.
Experimental Workflow
Caption: Experimental workflow for the isolation and analysis of α-spinasterol.
α-Spinasterol and the IRS-1/AMPK/GLUT-4 Signaling Pathway in Muscle Cells
Caption: α-Spinasterol mediated glucose uptake via the IRS-1/AMPK/GLUT-4 pathway.
Conclusion
Impatiens glandulifera has been identified as a valuable and easily accessible source of α-spinasterol. The straightforward extraction and isolation protocol, coupled with the high yield, makes it an excellent candidate for the large-scale production of this pharmacologically active phytosterol. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of α-spinasterol derived from this common invasive plant. The elucidation of its activity on cellular signaling pathways, such as the IRS-1/AMPK/GLUT-4 pathway, underscores its promise in the development of novel therapeutics for metabolic disorders.
References
The Solubility Profile of α-Spinasterol: A Technical Guide for Researchers
Introduction: Alpha-spinasterol, a prominent phytosterol found in various plant species, is gaining significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective properties. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in different organic solvents is paramount for effective extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides an in-depth overview of the solubility of α-spinasterol in ethanol and other common organic solvents, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.
Quantitative Solubility Data
The solubility of α-spinasterol varies across different organic solvents, a critical consideration for experimental design. The following table summarizes the available quantitative and qualitative solubility data for α-spinasterol. It is important to note that comprehensive quantitative data remains limited in the scientific literature, and some of the cited values are based on information for structurally similar phytosterols or qualitative descriptions.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of α-Spinasterol | Temperature (°C) | Citation |
| Ethanol | C₂H₅OH | 46.07 | 2 mg/mL | Not Specified (warmed) | [1] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2 mg/mL | 60 (with sonication and heating) | [2] |
| Chloroform | CHCl₃ | 119.38 | Soluble | Not Specified | [1] |
| Petroleum Ether | Mixture | Variable | Soluble | Not Specified | [1] |
| Methanol | CH₃OH | 32.04 | Slightly Soluble (with heating) | Not Specified | [3] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Slightly Soluble (with heating) | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Insoluble/Soluble* | Not Specified | [4][5][6] |
| Acetone | C₃H₆O | 58.08 | Data not available | - | |
| Hexane | C₆H₁₄ | 86.18 | Data not available | - |
*Note on DMSO solubility: There is conflicting information regarding the solubility of α-spinasterol in DMSO. While one source indicates insolubility[4], others list it as a potential solvent[5][6]. Researchers should exercise caution and perform preliminary solubility tests before preparing stock solutions with DMSO.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible research. The following are detailed methodologies for two common experimental protocols used to determine the solubility of phytosterols like α-spinasterol in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of the solute that can dissolve in a specific volume of the solvent to form a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of α-spinasterol to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer can be used for this purpose.
-
After equilibration, allow the undissolved solid to settle.
-
-
Separation of the Saturated Solution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved solid.
-
Alternatively, the solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a vial).
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the α-spinasterol.
-
Once the solvent is fully evaporated, place the container with the dried α-spinasterol residue in a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the container with the dried residue accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved α-spinasterol is the final weight of the container with the residue minus the initial weight of the empty container.
-
Solubility is then calculated as the mass of the dissolved α-spinasterol divided by the volume of the solvent used. The result is typically expressed in mg/mL or g/L.
-
UV-Vis Spectrophotometry with Liebermann-Burchard Reagent
This colorimetric method is suitable for the quantification of sterols. The Liebermann-Burchard (L-B) reagent reacts with sterols to produce a colored complex, the absorbance of which can be measured using a UV-Vis spectrophotometer. The concentration, and thus the solubility, can be determined by comparing the absorbance to a standard curve.
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution of α-spinasterol in the chosen solvent.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of α-spinasterol of known concentrations in the same organic solvent.
-
To a specific volume of each standard solution, add the Liebermann-Burchard reagent (a mixture of acetic anhydride and concentrated sulfuric acid). The reaction should be carried out in a controlled environment, typically on ice, due to its exothermic nature.
-
Allow the color to develop for a specific period.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 625 nm for the L-B reaction with phytosterols[7].
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Take a known volume of the clear supernatant from the saturated solution and dilute it appropriately with the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Add the Liebermann-Burchard reagent to the diluted sample under the same conditions as the standards.
-
Measure the absorbance of the sample at the λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of α-spinasterol in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of α-spinasterol in the solvent.
-
Signaling Pathways and Experimental Workflows
α-Spinasterol exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted drug development strategies.
Anti-Inflammatory Signaling Pathway of α-Spinasterol
α-Spinasterol has been shown to possess significant anti-inflammatory properties. One of the key mechanisms involves the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 pathway.
Caption: α-Spinasterol's anti-inflammatory mechanism.
Insulin Signaling Pathway Enhancement by α-Spinasterol
α-Spinasterol has demonstrated potential in managing diabetes by enhancing insulin signaling, leading to increased glucose uptake in cells. This involves the activation of key proteins in the insulin signaling cascade.
Caption: α-Spinasterol enhances insulin-mediated glucose uptake.
Experimental Workflow for α-Spinasterol Isolation and Analysis
The following diagram outlines a typical experimental workflow for the isolation, purification, and analysis of α-spinasterol from a plant source.
Caption: Isolation and analysis of α-spinasterol.
Conclusion
This technical guide provides a consolidated resource on the solubility of α-spinasterol in ethanol and other organic solvents, offering valuable data and methodologies for researchers. While quantitative solubility data for α-spinasterol is not exhaustive, the information presented herein serves as a practical starting point for experimental design. The elucidation of its involvement in key signaling pathways further underscores its therapeutic potential and provides a roadmap for future research in drug discovery and development. As interest in α-spinasterol continues to grow, further studies to expand its solubility profile will be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A-SPINASTEROL | 481-18-5 [chemicalbook.com]
- 4. α-Spinasterol | COX | Antibacterial | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. aobious.com [aobious.com]
- 6. theclinivex.com [theclinivex.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Alpha-Spinasterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-spinasterol, a naturally occurring phytosterol found in various plant species, has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities. Extensive research has demonstrated its potential therapeutic applications in inflammatory diseases, diabetes, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse effects of this compound. It delves into the specific signaling pathways modulated by this compound, supported by quantitative data from key experimental studies. Detailed experimental protocols for assays crucial to understanding its mechanism of action are provided, along with visualizations of the intricate signaling cascades. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Anti-inflammatory Mechanism of Action
This compound exhibits potent anti-inflammatory properties through a multi-pronged approach, targeting key inflammatory mediators and signaling pathways. Its mechanisms include the direct inhibition of pro-inflammatory enzymes, antagonism of a key pain receptor, and modulation of intracellular signaling cascades that regulate the expression of inflammatory genes.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound has been shown to directly inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are pivotal in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.
Quantitative Data: COX Inhibition
| Enzyme | This compound Concentration | % Inhibition | IC50 Value | Reference |
| COX-1 | 30 µM | 45.2 ± 5.3 | 34.9 µM | [2] |
| COX-2 | 30 µM | 55.8 ± 4.1 | 26.8 µM | [2] |
Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1)
This compound acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain perception and neurogenic inflammation.[3][4] By blocking the activation of TRPV1, this compound can alleviate inflammatory pain.
Quantitative Data: TRPV1 Antagonism in a Model of Inflammatory Pain
| Treatment | Dose | Paw Withdrawal Threshold (g) | % Inhibition of Hyperalgesia | Reference |
| Vehicle | - | 1.5 ± 0.2 | - | [4] |
| This compound | 0.3 mg/kg | 3.8 ± 0.4 | 72.8 ± 17.8 | [4] |
Modulation of NF-κB and MAPK Signaling Pathways
A significant aspect of this compound's anti-inflammatory effect lies in its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] These pathways are central to the transcriptional regulation of a vast array of pro-inflammatory genes, including those encoding cytokines and chemokines. This compound has been observed to inhibit the phosphorylation of key proteins in these pathways, such as IκBα and p38 MAPK, thereby preventing the nuclear translocation of NF-κB and subsequent gene expression.[5][6]
Quantitative Data: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | This compound Concentration (µg/mL) | % Inhibition | Reference |
| TNF-α | 5 | ~50% | [7] |
| IL-6 | 5 | ~60% | [7] |
| IL-1β | 5 | ~55% | [7] |
Signaling Pathway Diagram: Anti-inflammatory Action
References
- 1. α-Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α‐Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of TRPV1 and the efficacy of α-spinasterol on experimental fibromyalgia symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Extraction of α-Spinasterol from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Spinasterol is a phytosterol found in a variety of plant sources, including spinach, cucumber, pumpkin seeds, and species of the Amaranthus genus.[1][2][3] It is a bioactive compound with several pharmacological properties, including anti-diabetic, anti-inflammatory, and neuroprotective activities, making it a compound of interest for nutraceutical and pharmaceutical applications.[2][3] This document provides a detailed protocol for the extraction, isolation, and purification of α-spinasterol from plant materials.
Experimental Protocols
This section outlines a general and widely applicable protocol for the extraction of α-spinasterol from dried plant material. The primary steps involve solvent extraction to isolate the lipid fraction, followed by saponification to remove fatty acids and esters, and subsequent purification of the target compound.
1. Materials and Reagents
-
Dried and powdered plant material (e.g., stems of Amaranthus spinosus)
-
Petroleum ether (40-60°C) or n-hexane
-
Ethyl acetate
-
Methanol
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dichloromethane
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate mixtures)
-
Standard α-spinasterol for analytical comparison
2. Equipment
-
Soxhlet apparatus
-
Rotary evaporator
-
Reflux condenser
-
Separatory funnel
-
Glass chromatography column
-
Heating mantle
-
pH meter or pH paper
-
Analytical balance
-
Glassware (beakers, flasks, etc.)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
3. Extraction and Saponification Protocol
This protocol is a composite of established methods for phytosterol extraction.[4][5][6]
Step 1: Solvent Extraction (Soxhlet Method)
-
Accurately weigh a known amount of dried and powdered plant material (e.g., 125 g of Amaranthus spinosus stems).[4]
-
Place the powdered material in a cellulose thimble and insert it into the main chamber of the Soxhlet apparatus.
-
Fill the distilling flask with a suitable non-polar solvent, such as petroleum ether (40-60°C) or n-hexane. The solvent volume should be approximately 2.5 to 3 times the volume of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, concentrate the petroleum ether extract using a rotary evaporator to obtain a crude lipid extract.[4] For more exhaustive extraction, the plant material can be subsequently extracted with a more polar solvent like ethyl acetate.[4]
Step 2: Saponification
Saponification is performed to hydrolyze fatty acid esters, liberating the free sterols.[5]
-
Take a known amount of the crude petroleum ether extract (e.g., 500 mg).[4]
-
Dissolve the extract in a minimal amount of a suitable solvent like ethanol.
-
Prepare a solution of 0.5 M potassium hydroxide (KOH) in methanol.[4]
-
Add the methanolic KOH solution to the dissolved extract (e.g., 10 ml).[4]
-
Reflux the mixture for 1-2 hours with constant stirring. The reaction is complete when no more oily drops are visible.
-
After cooling, add an equal volume of distilled water to the mixture.
Step 3: Extraction of the Unsaponifiable Matter
-
Transfer the saponified mixture to a separatory funnel.
-
Extract the unsaponifiable matter (which contains the phytosterols) three times with a non-polar solvent like petroleum ether or n-hexane.
-
Combine the organic layers and wash them with distilled water until the washings are neutral to pH.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to yield the crude unsaponifiable matter containing α-spinasterol.
4. Purification Protocol (Column Chromatography)
Further purification of the crude extract is necessary to isolate α-spinasterol.
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.
-
Dissolve the crude unsaponifiable matter in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) by comparing with a standard of α-spinasterol.
-
Combine the fractions containing pure α-spinasterol and evaporate the solvent to obtain the crystalline compound.
5. Alternative and Advanced Extraction Methods
While the Soxhlet and saponification method is robust, other techniques can offer advantages in terms of speed, efficiency, and reduced solvent consumption.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[7]
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a rapid extraction process.[5]
-
Supercritical Fluid Extraction (SCFE): This technique utilizes supercritical CO2 as a solvent, which is non-toxic and can be easily removed, offering a "green" alternative to organic solvents.[8]
Data Presentation
The yield of α-spinasterol can vary significantly depending on the plant source and the extraction method employed. The following table summarizes some reported data for total phytosterols and specific sterols from various plant materials.
| Plant Material | Extraction Method | Compound(s) | Yield | Reference |
| Amaranthus spinosus stems | Soxhlet with petroleum ether, followed by saponification | α-Spinasterol | Not explicitly quantified in the abstract | [4][6] |
| Himalayan Walnuts | Ultrasonic-Assisted Extraction with n-hexane | β-sitosterol | 441.63 mg/kg | [7] |
| Pumpkin Seeds | Ultrasonic-Assisted Extraction with hexane | Total Phytosterols | 2017.5 mg/100 mL of oil | [7] |
| Almonds | Pressurized Liquid Extraction with methanol | β-sitosterol | 1.16 ± 0.15 mg/g | [7] |
| Niger Seed Oil | Saponification followed by Liquid-Liquid Extraction with n-hexane | Total Phytosterols | 0.96 ± 0.02 mg/g of oil | [5] |
| Masson Pine Tall Oil | Saponification, extraction, and crystallization | β-sitosterol | 0.53% (overall yield with 92% purity) | [5] |
Visualization
Experimental Workflow for α-Spinasterol Extraction and Purification
Caption: Workflow for α-Spinasterol Extraction.
Signaling Pathway (Illustrative - α-Spinasterol's Anti-inflammatory Action)
While the primary request is for an extraction protocol, understanding the mechanism of action is crucial for drug development professionals. α-spinasterol has been shown to exhibit anti-inflammatory properties, in part by modulating the NF-κB signaling pathway.
Caption: Inhibition of NF-κB Pathway by α-Spinasterol.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 8. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of α-Spinasterol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of α-spinasterol in various sample matrices, such as plant extracts and pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible method for researchers, scientists, and drug development professionals. This document provides a comprehensive experimental protocol, including sample preparation, and summarizes the expected validation parameters.
Introduction
α-Spinasterol is a phytosterol found in a variety of plant sources, including spinach, argan oil, and various medicinal plants. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and neuroprotective effects. Accurate and precise quantification of α-spinasterol is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of phytosterols due to its high resolution, sensitivity, and specificity.
This application note provides a detailed protocol for the quantification of α-spinasterol using a reversed-phase HPLC method with UV detection. The method is based on established principles for the analysis of phytosterols and is suitable for routine quality control and research purposes.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Potassium hydroxide, ethanol, n-hexane, and α-spinasterol reference standard (≥98% purity).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and a rotary evaporator or nitrogen evaporator.
Chromatographic Conditions
A generalized isocratic HPLC method for the analysis of phytosterols is presented below. Method optimization may be required depending on the specific sample matrix and available instrumentation.
-
Mobile Phase: A mixture of acetonitrile and methanol (e.g., 85:15 v/v) is a common mobile phase for phytosterol separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: Phytosterols like α-spinasterol lack a strong chromophore and are typically detected at low UV wavelengths, such as 205 nm or 210 nm.[1]
Preparation of Standard Solutions
A stock solution of α-spinasterol is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol or a mixture of the mobile phase. A series of working standard solutions are then prepared by serial dilution of the stock solution to construct a calibration curve.
Sample Preparation
The sample preparation procedure aims to extract α-spinasterol from the matrix and remove interfering substances. For many biological samples, a saponification step is necessary to hydrolyze sterol esters.
-
Saponification (for esterified samples):
-
Accurately weigh the sample and add an ethanolic potassium hydroxide solution.
-
Reflux the mixture (e.g., at 70-80 °C for 1 hour) to hydrolyze the sterol esters.
-
Cool the mixture to room temperature.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the saponified mixture with a non-polar solvent like n-hexane.
-
Collect the organic layer containing the unsaponifiable matter, which includes α-spinasterol.
-
Wash the organic layer with water to remove any remaining alkali.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase or a suitable solvent.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for the HPLC quantification of phytosterols. These values are based on published data for similar compounds and should be established for α-spinasterol during method validation in a specific laboratory.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998[2] |
| Linear Range | 1 - 500 µg/mL[3] |
| Limit of Detection (LOD) | 0.3 - 9.3 µg/mL[4] |
| Limit of Quantification (LOQ) | 1.0 - 28.1 µg/mL[4] |
| Accuracy (% Recovery) | 95 - 105%[1] |
| Precision (%RSD) | < 2%[3] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of α-spinasterol.
Caption: Logical relationship of HPLC method development and validation.
Conclusion
The HPLC method described in this application note provides a reliable and efficient approach for the quantification of α-spinasterol. The use of a reversed-phase C18 column with a simple isocratic mobile phase and UV detection allows for accurate and precise measurements. Proper sample preparation, including saponification for esterified samples, is critical for obtaining accurate results. The validation parameters presented, while representative of phytosterol analysis, should be formally established for α-spinasterol in the user's laboratory to ensure the method's suitability for its intended application in research, quality control, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an isocratic HPLC method for simultaneous estimation of major phytosterols in Prunus spinosa L. extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple Isocratic HPLC Method for Simultaneous Estimation of Phytosterols in Cissus quadrangularis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of α-Spinasterol in Herbal Extracts
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Spinasterol (α-Spinasterol) is a widely distributed phytosterol found in a variety of medicinal and edible plants, including spinach, pumpkin seeds, and various herbs.[[“]][2] As a bioactive nutraceutical, it has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective properties.[2] Accurate and reliable quantification of α-Spinasterol in herbal extracts is crucial for quality control, standardization of herbal products, and for advancing research into its therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols due to its high sensitivity, selectivity, and ability to resolve complex mixtures.[3] This document provides a detailed application note and comprehensive protocols for the quantitative analysis of α-Spinasterol in herbal extracts using GC-MS.
Chemical Structure of α-Spinasterol
α-Spinasterol, a C29 phytosterol, is characterized by a double bond at the C-7 position of the steroid nucleus and an additional double bond in the side chain. Its chemical structure is fundamental to its chromatographic behavior and mass spectrometric fragmentation.
Caption: Chemical structure and properties of α-Spinasterol.
Quantitative Data Summary
The concentration of α-Spinasterol can vary significantly among different herbal sources. The following table summarizes the quantitative data for α-Spinasterol content in selected herbal extracts as determined by GC-MS analysis.
| Herbal Source | Plant Part | α-Spinasterol Concentration (mg/100g of oil) | α-Spinasterol (% of Total Sterols) | Reference |
| Anise (Pimpinella anisum) | Seed Oil | 109 | 19.9 | [4] |
| Anise (Pimpinella anisum) | Seed Oil | 206.2 | Not Reported | [4] |
| Dill (Anethum graveolens) | Seed Oil | 62.6 | Not Reported | [4] |
| Ajwain (Trachyspermum ammi) | Seed Oil | 98.1 | Not Reported | [4] |
Experimental Protocols
A robust and validated protocol is essential for the accurate quantification of α-Spinasterol. The following sections detail the necessary steps from sample preparation to data analysis.
Sample Preparation: Saponification and Extraction
Phytosterols in plant materials exist in both free and esterified forms. Saponification is a crucial step to hydrolyze the ester linkages, yielding free sterols for analysis.
Materials:
-
Dried herbal material
-
Potassium hydroxide (KOH) solution (e.g., 2 M in ethanol)
-
Hexane
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., 5α-cholestane or epicoprosterol)
Protocol:
-
Accurately weigh approximately 1-5 g of the finely ground, dried herbal material into a round-bottom flask.
-
Add a known amount of the internal standard solution.
-
Add 50 mL of 2 M ethanolic KOH solution.
-
Reflux the mixture for 1-2 hours with constant stirring to ensure complete saponification.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 50 mL of deionized water and mix gently.
-
Extract the unsaponifiable matter by partitioning three times with 50 mL of a hexane:diethyl ether (1:1, v/v) mixture.
-
Combine the organic layers and wash with deionized water until the washings are neutral to pH paper.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a known volume of hexane or other suitable solvent for derivatization.
Derivatization: Silylation
Sterols are not sufficiently volatile for direct GC analysis. Derivatization to their trimethylsilyl (TMS) ethers increases their volatility and improves chromatographic peak shape.[5]
Materials:
-
Dried sterol extract
-
Silylating reagent (e.g., BSTFA + 1% TMCS, or a commercial mixture like Sylon BFT)
-
Pyridine (anhydrous)
-
Heating block or oven
Protocol:
-
Transfer an aliquot of the dried sterol extract to a clean, dry reaction vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).[6]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[6][7]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated sterols. These may need to be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[3]
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 280-300°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.[3]
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10-20 minutes.[3]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.[3]
-
Acquisition Mode:
-
Scan Mode: For qualitative identification, scan over a mass range of m/z 50-600.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of α-Spinasterol-TMS and the internal standard. A key diagnostic ion for silylated sterols is [M-90]+•, corresponding to the loss of trimethylsilanol (TMSOH).[4]
-
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of α-Spinasterol in blank samples.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standard solutions of α-Spinasterol. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[3]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies, spiking a blank matrix with known amounts of α-Spinasterol at different concentration levels. Recoveries are typically expected to be within 80-120%.
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table of Typical Method Validation Parameters for Sterol Analysis by GC-MS
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.995 | [3] |
| Accuracy (Recovery) | 80 - 120% | |
| Precision (RSD) | ≤ 15% | |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
Visualizations
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of α-Spinasterol is depicted below.
Caption: GC-MS analysis workflow for α-Spinasterol.
Anti-inflammatory Signaling Pathway of α-Spinasterol
α-Spinasterol has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway involves the inhibition of pro-inflammatory mediators.
Caption: Inhibition of inflammatory pathways by α-Spinasterol.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of α-Spinasterol in herbal extracts. Proper sample preparation, including saponification and derivatization, is critical for accurate results. Adherence to a validated analytical protocol ensures the quality and consistency of data, which is essential for the development of standardized herbal products and for furthering our understanding of the pharmacological properties of α-Spinasterol.
References
- 1. consensus.app [consensus.app]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC Analysis of Sterols (Silylated Derivatives) in Olive Oil (Free Sterol Fraction) on SLB®-5ms after SPE using Discovery DSC-Si [sigmaaldrich.cn]
- 6. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of α-Spinasterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Spinasterol (α-Spinasterol), a bioactive phytosterol, has garnered significant attention within the scientific community for its potential therapeutic applications. Found in a variety of plant sources, this compound has demonstrated a range of pharmacological activities.[1][2] Effective isolation and purification are critical steps to enable further research into its biological functions and for the development of α-spinasterol-based pharmaceuticals. These application notes provide detailed protocols for the extraction and purification of α-spinasterol from plant matrices, offering a comparative overview of various techniques to guide researchers in selecting the most appropriate method for their specific needs.
Physicochemical Properties of α-Spinasterol
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₈O | [3] |
| Molecular Weight | 412.70 g/mol | [3] |
| Melting Point | 136-141 °C | [4] |
| Solubility | Soluble in chloroform, petroleum ether; Sparingly soluble in ethanol (2 mg/mL); Practically insoluble in water. | [2] |
Isolation and Purification Strategies
The isolation of α-spinasterol from natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The choice of methodology is often dictated by the plant source, the desired purity of the final product, and the scale of the operation.
Extraction
The initial step involves the extraction of crude phytosterols from the plant material. The selection of the extraction solvent is crucial and is based on the polarity of α-spinasterol.
Common Extraction Solvents:
-
Petroleum Ether
-
Hexane
-
Ethyl Acetate
-
Methanol
-
Ethanol
-
Chloroform
Extraction Techniques:
-
Soxhlet Extraction: A continuous extraction method that is efficient but may not be suitable for thermolabile compounds.
-
Maceration: A simple and cost-effective method involving soaking the plant material in a solvent at room temperature.[4]
-
Supercritical Fluid Extraction (SFE): An environmentally friendly technique that uses supercritical CO₂ as a solvent, offering high selectivity.
Purification
Following extraction, the crude extract, which contains a mixture of compounds, requires further purification to isolate α-spinasterol.
Purification Techniques:
-
Column Chromatography: A widely used technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
-
Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility.
Quantitative Data Summary
The yield of α-spinasterol can vary significantly depending on the plant source and the extraction method employed.
| Plant Source | Plant Part | Extraction Method | Yield (% of Dry Weight) | Reference |
| Impatiens glandulifera | Roots | Hexane Extraction | ~1.0% | [5] |
| Pumpkin Seeds | Seeds | Not Specified | 0.018% | [2] |
| Watermelon Seeds | Seeds | Not Specified | 0.017% | [2] |
| Spinach (Spinacia oleracea) | Leaves | Not Specified | 0.010% | [5] |
| Alfalfa | Meal | Not Specified | 0.02% | [5] |
Note: The purity of the final product is highly dependent on the purification methods employed.
Experimental Protocols
Protocol 1: Isolation of α-Spinasterol from Amaranthus spinosus Stems
This protocol details the isolation of α-spinasterol using Soxhlet extraction followed by saponification and crystallization.
Materials and Equipment:
-
Air-dried and powdered stems of Amaranthus spinosus
-
Petroleum ether (40-60°C)
-
Ethyl acetate
-
Methanolic sodium hydroxide (0.5 M)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filtration apparatus
-
Heating mantle
Procedure:
-
Soxhlet Extraction:
-
Pack 125 g of air-dried and powdered stems of Amaranthus spinosus into a thimble and place it in the Soxhlet extractor.
-
Extract successively with petroleum ether (40-60°C) for 6-8 hours.
-
Concentrate the petroleum ether extract using a rotary evaporator to obtain the crude petroleum ether extract.
-
Repeat the extraction process with ethyl acetate.
-
-
Saponification:
-
Take 500 mg of the concentrated petroleum ether extract and dissolve it in 10 mL of 0.5 M methanolic sodium hydroxide.
-
Reflux the mixture for 2 hours.
-
-
Isolation and Crystallization:
-
After cooling, add an equal volume of distilled water to the reaction mixture and extract the unsaponifiable matter with diethyl ether (3 x 25 mL).
-
Wash the combined ether layers with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The resulting white crystalline solid is α-spinasterol. The reported melting point for the isolated solid is 151-154°C.
-
Protocol 2: Purification of α-Spinasterol using Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of α-spinasterol from a crude plant extract.
Materials and Equipment:
-
Crude extract containing α-spinasterol
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector (optional)
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions containing the pure α-spinasterol.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified α-spinasterol.
-
Protocol 3: Recrystallization of α-Spinasterol
This protocol outlines the final purification step to obtain high-purity α-spinasterol crystals.
Materials and Equipment:
-
Purified α-spinasterol from column chromatography
-
Methanol or Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution:
-
Place the α-spinasterol sample in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol or ethanol to dissolve the solid completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.
-
-
Filtration and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the isolation and purification of α-Spinasterol.
Caption: Principle of α-Spinasterol purification by column chromatography.
References
Application Notes and Protocols for the Synthesis of α-Spinasterol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel α-spinasterol derivatives, focusing on modifications at the C-3 position to generate compounds with potential therapeutic applications. The protocols are based on established synthetic methodologies, including the Mitsunobu reaction, for the introduction of azido, amino, and amide functionalities.
Introduction
α-Spinasterol, a naturally occurring phytosterol, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2] Chemical modification of the α-spinasterol scaffold presents a promising strategy for the development of new therapeutic agents with enhanced potency and selectivity. This document outlines the synthesis of α-spinasterol derivatives, their characterization, and the biological pathways they may influence.
Synthetic Strategy
The primary approach for synthesizing C-3 substituted α-spinasterol derivatives involves the strategic use of the Mitsunobu reaction. This reaction allows for the stereochemical inversion at the C-3 position of the sterol backbone and the introduction of various functional groups.[1] The general workflow for the synthesis of 3-azido, 3-amino, and various 3-amide derivatives of α-spinasterol is depicted below.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of α-spinasterol derivatives.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on established organic synthesis methodologies. Detailed experimental conditions, including precise reagent quantities, reaction times, and purification methods, would be found in the full text of primary research articles, such as "Synthesis of novel α-spinasterol derivatives and their inhibitory effects on CCL17 and CCL22 chemokine expression," which was not accessible at the time of writing.
Protocol 1: Synthesis of 3α-Azido-α-spinasterol (via Mitsunobu Reaction)
This protocol describes the inversion of the C-3 hydroxyl group of α-spinasterol to an azide group with opposite stereochemistry.
Materials:
-
α-Spinasterol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of α-spinasterol (1 equivalent) in anhydrous THF, add triphenylphosphine (1.5 equivalents).
-
Add diphenylphosphoryl azide (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3α-azido-α-spinasterol.
Protocol 2: Synthesis of 3α-Amino-α-spinasterol
This protocol outlines the reduction of the azide group to an amine.
Materials:
-
3α-Azido-α-spinasterol
-
Triphenylphosphine (PPh₃) or other reducing agents (e.g., LiAlH₄, H₂/Pd-C)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure (Staudinger Reaction):
-
Dissolve 3α-azido-α-spinasterol (1 equivalent) in THF.
-
Add triphenylphosphine (1.2 equivalents) and stir the mixture at room temperature.
-
After the formation of the aza-ylide (monitor by TLC), add water to hydrolyze the intermediate.
-
Stir the reaction mixture for several hours until the amine is formed.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford 3α-amino-α-spinasterol.
Protocol 3: Synthesis of 3α-Amide-α-spinasterol Derivatives
This protocol describes the coupling of the amino-spinasterol with various acylating agents.
Materials:
-
3α-Amino-α-spinasterol
-
Desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine as a base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 3α-amino-α-spinasterol (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C and add the acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3α-amide-α-spinasterol derivative.
Quantitative Data Summary
A comprehensive quantitative analysis of a series of synthesized α-spinasterol derivatives would typically be presented in a tabular format. Due to the inability to access the full text of relevant primary literature, a representative table structure is provided below. Researchers should populate such a table with their own experimental data.
Table 1: Synthesis and Characterization of α-Spinasterol Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 3α-N₃ | -N₃ | Data not available | Data not available | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| 3α-NH₂ | -NH₂ | Data not available | Data not available | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| 3α-NHAc | -NHCOCH₃ | Data not available | Data not available | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| 3α-NHBz | -NHCOPh | Data not available | Data not available | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| ... | ... | ... | ... | ... | ... | ... |
Biological Signaling Pathways
α-Spinasterol and its derivatives have been shown to modulate key signaling pathways involved in inflammation and metabolic regulation.
Anti-inflammatory Signaling
Certain α-spinasterol derivatives have been found to inhibit the expression of chemokines CCL17 and CCL22, which are important mediators in skin inflammation. These chemokines act through the CCR4 receptor, promoting the recruitment of immune cells.
Caption: Inhibition of CCL17/CCL22 signaling by α-spinasterol derivatives.
Glucose Uptake Signaling
α-Spinasterol has been reported to enhance glucose uptake in skeletal muscle cells through the IRS-1/AMPK/GLUT4 signaling pathway, a critical pathway in the regulation of glucose homeostasis.
Caption: Activation of glucose uptake pathways by α-spinasterol.
Conclusion
The synthetic protocols and biological insights provided in these application notes serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the α-spinasterol scaffold. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their therapeutic potential.
References
Application Notes and Protocols: α-Spinasterol as a Reference Standard in Chromatography
Introduction
α-Spinasterol, a naturally occurring phytosterol found in various plant sources, is increasingly recognized for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-diabetic effects.[1][2] Its biological activity is attributed, in part, to its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist and a cyclooxygenase (COX) inhibitor.[1][2] Accurate quantification of α-Spinasterol in research samples, natural product extracts, and pharmaceutical formulations is crucial for quality control, potency assessment, and pharmacokinetic studies. These application notes provide detailed protocols for the use of α-Spinasterol as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
Chemical Properties of α-Spinasterol
| Property | Value | Reference |
| CAS Number | 481-18-5 | [3][4] |
| Molecular Formula | C₂₉H₄₈O | [3][5] |
| Molecular Weight | 412.7 g/mol | [3][5] |
| Melting Point | 168-169 °C | [4] |
| Solubility | Soluble in DMF (1 mg/ml) and Ethanol (0.25 mg/mL). | [3] |
| Storage | Store as a solid at -20°C for long-term stability (≥ 4 years). Stock solutions should be stored at -20°C and are generally stable for up to one month. | [3][6] |
Signaling Pathway of α-Spinasterol
α-Spinasterol exerts its anti-inflammatory and analgesic effects by modulating key signaling pathways. It acts as an antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception. Additionally, it inhibits the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 feed-forward sensitisation depends on COX2 upregulation in primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
Unlocking Muscle Cell Glucose Metabolism: α-Spinasterol as a Potent Modulator
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alpha-Spinasterol (α-Spinasterol), a naturally occurring phytosterol, has emerged as a promising agent in the study of metabolic diseases, particularly type 2 diabetes.[1][2] Research has highlighted its ability to enhance glucose uptake in skeletal muscle cells, a critical process for maintaining glucose homeostasis.[3][4] This document provides detailed application notes and experimental protocols for investigating the effects of α-Spinasterol on glucose uptake in C2C12 murine myoblast cells, a widely used in vitro model for skeletal muscle. The protocols outlined herein are based on established methodologies and findings from recent scientific literature.[3][5]
α-Spinasterol has been shown to stimulate glucose uptake in C2C12 myotubes without inducing toxicity.[3][4] Its mechanism of action involves the upregulation of key proteins in the insulin signaling and metabolic pathways, including Insulin Receptor Substrate-1 (IRS-1) and AMP-activated protein kinase (AMPK).[3] The activation of these pathways leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating the transport of glucose into the muscle cells.[3]
Data Summary
The following tables summarize the quantitative effects of α-Spinasterol on C2C12 muscle cells as reported in the literature.
Table 1: Effect of α-Spinasterol on Glucose Uptake in C2C12 Myotubes
| Concentration of α-Spinasterol (µM) | Incubation Time | Glucose Uptake Assay Method | Reported Effect | Reference |
| 5 | 1 hour | 2-NBDG | Significant increase compared to control | [5] |
| 10 | 1 hour | 2-NBDG | Significant increase compared to control | [5] |
Table 2: Effect of α-Spinasterol on Key Signaling Proteins in C2C12 Myotubes
| Protein | α-Spinasterol Concentration (µM) | Outcome | Reference |
| Phosphorylated IRS-1 (p-IRS-1) | 5 and 10 | Increased phosphorylation | [3] |
| Phosphorylated AMPK (p-AMPK) | 5 and 10 | Increased phosphorylation | [3] |
| GLUT4 | 5 and 10 | Increased protein expression | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of α-Spinasterol in C2C12 cells and the general experimental workflow for a glucose uptake assay.
Caption: Proposed signaling pathway of α-Spinasterol-mediated glucose uptake in C2C12 myotubes.
Caption: General experimental workflow for a 2-NBDG glucose uptake assay in C2C12 myotubes.
Detailed Experimental Protocols
Protocol 1: C2C12 Cell Culture and Differentiation
-
Cell Culture:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
-
-
Differentiation into Myotubes:
-
Seed C2C12 myoblasts into appropriate culture plates (e.g., 96-well plates for glucose uptake assays, 6-well plates for Western blotting).
-
Once cells reach approximately 90% confluency, switch the growth medium to differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Replace the differentiation medium every 48 hours.
-
Allow cells to differentiate for 4-6 days, until multinucleated myotubes are clearly visible.
-
Protocol 2: α-Spinasterol Treatment and Glucose Uptake Assay (2-NBDG)
This protocol is adapted from methodologies described for similar compounds and assays.[5][6]
-
Preparation of α-Spinasterol Stock Solution:
-
Dissolve α-Spinasterol in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Note the final concentration of DMSO in the culture medium should be non-toxic (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Following differentiation, gently wash the C2C12 myotubes with phosphate-buffered saline (PBS).
-
Incubate the cells in serum-free, low-glucose DMEM for 2-3 hours to induce a basal state of glucose uptake.
-
Prepare working concentrations of α-Spinasterol (e.g., 5 µM and 10 µM) in serum-free DMEM. Include a vehicle control (DMSO) and a positive control (e.g., 100 nM insulin).
-
Remove the starvation medium and add the α-Spinasterol-containing medium or control media to the respective wells.
-
Incubate for the desired treatment time (e.g., 1 hour).[5]
-
-
2-NBDG Glucose Uptake Assay:
-
After the treatment period, add 2-N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog, to each well at a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the assay by removing the 2-NBDG containing medium and washing the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Normalize the fluorescence readings to cell viability (e.g., using an MTT assay performed on a parallel plate).
-
Protocol 3: Western Blotting for Signaling Proteins
-
Cell Lysis:
-
After α-Spinasterol treatment, wash the C2C12 myotubes with ice-cold PBS.
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-IRS-1, IRS-1, p-AMPK, AMPK, GLUT4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein expression.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vivo Study Design for Alpha-Spinasterol in Diabetic Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of alpha-spinasterol in diabetic mouse models. Detailed protocols for inducing diabetes, administering the test compound, and performing key metabolic assays are included, along with examples of expected quantitative data and insights into the potential molecular mechanisms.
Introduction
This compound, a phytosterol found in various plant sources, has garnered significant interest for its potential antidiabetic properties. Preclinical research suggests that its mechanisms of action may include enhanced insulin secretion, improved insulin sensitivity, and protection against diabetic complications.[1][2] This document outlines a robust study design to investigate the efficacy of this compound in a chemically-induced diabetic mouse model, providing a framework for generating reliable and reproducible data for drug development programs.
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining meaningful results. The following workflow outlines the key stages of an in vivo study evaluating this compound in a streptozotocin (STZ)-induced diabetic mouse model.
References
Application Notes and Protocols for α-Spinasterol Formulations with Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-spinasterol, a phytosterol found in various plant sources, exhibits a range of promising pharmacological activities, including anti-inflammatory, anti-diabetic, and cholesterol-lowering effects.[1][2] However, its therapeutic potential is often limited by poor aqueous solubility and consequently, low oral bioavailability.[3][4] This document provides detailed application notes and experimental protocols for the formulation of α-spinasterol using two advanced drug delivery systems: Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS). These nanoformulation strategies aim to enhance the solubility, dissolution rate, and ultimately the in vivo bioavailability of α-spinasterol.
Formulation Strategies for Enhanced Bioavailability
The primary challenge in the oral delivery of α-spinasterol is its lipophilic nature, which leads to poor dissolution in the gastrointestinal fluids. To overcome this, two primary formulation strategies are presented:
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature.[5] Encapsulating α-spinasterol within an SLN matrix can protect it from degradation, provide a controlled release, and improve its absorption.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small droplets that provide a large surface area for drug absorption.
Data Presentation: Comparative Formulation Characteristics
Due to the limited availability of direct comparative studies on α-spinasterol formulations, the following tables present data from studies on general phytosterol and phytostanol ester formulations as representative examples of the expected characteristics of α-spinasterol SLNs and SEDDS.
Table 1: Physicochemical Characterization of Phytosterol Formulations
| Formulation Type | Active Compound | Mean Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) / Drug Loading (mg/g) | Reference |
| SLN | Phytostanol Ester | 171 ± 9 | 0.25 ± 0.03 | -35.4 ± 2.1 | 89 ± 5 % | [5][6] |
| SEDDS | Phytosterol | 48.85 | Not Reported | -12.863 | 89.65 % / 87.22 mg/g | [1][7][8] |
Table 2: In Vivo Pharmacokinetic Parameters of a Phytosterol SEDDS Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Phytosterol Suspension | Data Not Available | Data Not Available | Data Not Available | Baseline | [8] |
| Phytosterol SEDDS | Data Not Available | Data Not Available | Data Not Available | > 3-fold | [8] |
Note: Specific Cmax, Tmax, and AUC values were not provided in the reference; however, a significant increase in overall bioavailability was reported.
Experimental Protocols
Protocol 1: Preparation of α-Spinasterol Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol is adapted from a method for preparing phytostanol ester SLNs.[6]
Materials:
-
α-Spinasterol
-
Solid Lipid (e.g., Stearic acid, Glyceryl monostearate)
-
Surfactant (e.g., Lecithin, Polysorbate 80)
-
Co-surfactant (e.g., Sodium taurocholate, Ethanol)
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Water bath
-
High-speed homogenizer or sonicator
-
Particle size analyzer
-
Zeta potential analyzer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., stearic acid) at a temperature approximately 5-10°C above its melting point. Dissolve α-spinasterol and the surfactant (e.g., lecithin) in the molten lipid under continuous stirring to form a clear lipid phase.
-
Preparation of the Aqueous Phase: Dissolve the co-surfactant (e.g., sodium taurocholate) in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring to form a pre-emulsion.
-
Homogenization: Homogenize the pre-emulsion using a high-speed homogenizer or sonicator at an appropriate speed and time to form a nanoemulsion.
-
Formation of SLNs: Disperse the hot nanoemulsion into cold water (2-4°C) under continuous stirring. The rapid cooling of the lipid droplets leads to the precipitation of the lipid and the formation of SLNs.
-
Characterization:
-
Particle Size and PDI: Determine the mean particle size and polydispersity index using dynamic light scattering (DLS).
-
Zeta Potential: Measure the surface charge of the nanoparticles using a zeta potential analyzer.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Separate the unencapsulated α-spinasterol from the SLN dispersion by ultracentrifugation. Quantify the amount of α-spinasterol in the supernatant and the total amount in the formulation using a validated HPLC method. Calculate EE and DL using the following formulas:
-
EE (%) = [(Total drug - Drug in supernatant) / Total drug] x 100
-
DL (%) = [(Total drug - Drug in supernatant) / Total lipid weight] x 100
-
-
Protocol 2: Formulation of α-Spinasterol Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is based on a method for formulating phytosterol SEDDS.[7][8]
Materials:
-
α-Spinasterol
-
Oil (e.g., Lemon essential oil, Capryol 90)
-
Surfactant (e.g., Polyoxyethylene hydrogenated castor oil 40, Tween 60)
-
Co-surfactant/Co-solvent (e.g., Polyethylene glycol 400, Transcutol HP)
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Water bath
-
Particle size analyzer
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Screening of Excipients: Determine the solubility of α-spinasterol in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of a clear or slightly bluish emulsion. Plot the results on a pseudo-ternary phase diagram.
-
Preparation of the Optimized SEDDS Formulation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial. Heat the mixture in a water bath at 40-50°C to facilitate mixing. Add the required amount of α-spinasterol and mix until it is completely dissolved.
-
Characterization:
-
Self-Emulsification Time and Droplet Size: Add a small amount of the SEDDS formulation to a specified volume of water under gentle agitation. Record the time taken for the formation of a stable emulsion. Measure the droplet size and PDI of the resulting emulsion using DLS.
-
Drug Content: Determine the concentration of α-spinasterol in the SEDDS formulation using a validated UV-Vis spectrophotometric or HPLC method.
-
Protocol 3: In Vitro Permeability Study using Caco-2 Cell Monolayers
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
HPLC system
Procedure:
-
Cell Culture and Monolayer Formation: Culture Caco-2 cells in a suitable medium. Seed the cells onto Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. Additionally, perform a permeability test with a paracellular marker like Lucifer yellow.
-
Permeability Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the α-spinasterol formulation (e.g., diluted SLN or SEDDS) to the apical (AP) side of the Transwell® insert. Add fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the BL side and replace with fresh HBSS.
-
Analyze the concentration of α-spinasterol in the collected samples using a validated HPLC method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The steady-state flux of the drug across the monolayer (μg/s)
-
A: The surface area of the membrane (cm²)
-
C0: The initial concentration of the drug in the AP chamber (μg/mL)
-
-
Visualization of Mechanisms and Workflows
Caption: Experimental workflow for formulation and evaluation of α-spinasterol bioavailability.
Caption: Simplified signaling pathways of α-spinasterol's pharmacological effects.
Conclusion
The development of advanced formulations such as Solid Lipid Nanoparticles and Self-Emulsifying Drug Delivery Systems presents a promising approach to overcome the bioavailability challenges associated with α-spinasterol. The protocols and data presented in these application notes provide a framework for researchers to develop and characterize novel α-spinasterol formulations with enhanced therapeutic efficacy. Further in vivo studies are warranted to establish a direct correlation between these formulations and improved pharmacokinetic profiles of α-spinasterol.
References
- 1. researchgate.net [researchgate.net]
- 2. Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Application of α-Spinasterol in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Spinasterol (α-Spinasterol) is a naturally occurring phytosterol that has garnered significant interest in the field of neuropharmacology. Exhibiting a range of biological activities, it shows promise as a therapeutic agent for various neurological and psychiatric disorders. Its neuroprotective, anti-inflammatory, and neuromodulatory properties are attributed to its interaction with specific molecular targets within the central nervous system. This document provides a comprehensive overview of the applications of α-Spinasterol in neuropharmacology research, including detailed experimental protocols and a summary of its quantitative effects.
Key Neuropharmacological Applications
-
Antidepressant and Anxiolytic Effects: α-Spinasterol has demonstrated antidepressant-like and anxiolytic-like activities in preclinical models, primarily through its antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2]
-
Neuroprotection in Ischemic Stroke: Studies have shown that α-Spinasterol can mitigate neuronal damage and neurological deficits in animal models of ischemic stroke. This is achieved by reducing inflammation and oxidative stress, partly through the regulation of Src signaling in microglia.[3]
-
Anticonvulsant Activity: As a TRPV1 antagonist, α-Spinasterol has been shown to raise the seizure threshold in various acute seizure models.[4]
-
Potential in Alzheimer's Disease: While research is in early stages, in silico and in vitro studies suggest α-Spinasterol may offer neuroprotective effects against amyloid-beta induced cytotoxicity, indicating a potential therapeutic avenue for Alzheimer's disease.
Data Presentation
The following tables summarize the quantitative data on the neuropharmacological effects of α-Spinasterol.
Table 1: In Vitro Activity of α-Spinasterol
| Target/Assay | Effect | IC50 Value | Reference |
| COX-1 Enzyme Activity | Inhibition | 16.17 µM (95% CI: 15.12–17.30 µM) | [1] |
| COX-2 Enzyme Activity | Inhibition | 7.76 µM (95% CI: 1.27–47.52 µM) | [1] |
| Capsaicin-induced Calcium Influx | Inhibition | Not explicitly quantified for α-Spinasterol in the provided results. | |
| [3H]Resiniferatoxin Binding | Displacement | Not explicitly quantified for α-Spinasterol in the provided results. |
Table 2: In Vivo Neuropharmacological Effects of α-Spinasterol in Rodent Models
| Model | Species | Dose of α-Spinasterol | Key Findings | Reference |
| Antidepressant-like Activity | ||||
| Forced Swim Test | Mice | 1 and 2 mg/kg | Significant anti-immobility effect. | [2] |
| Forced Swim Test (synergistic effect) | Mice | 0.5 mg/kg (with capsazepine) | Produced a synergistic anti-immobility effect. | [2] |
| Anxiolytic-like Activity | ||||
| Elevated Plus Maze | Mice | 0.5-2 mg/kg | No significant anxiolytic-like effects observed. | [2] |
| Neuroprotection in Ischemic Stroke | ||||
| MCAO/R Model | Rats | 2 mg/kg (intraperitoneal) | Improved cognitive and motor functions; mitigated water content, oxidative stress (decreased MDA, increased SOD), and suppressed IL-6, IL-1β, and TNF-α levels. | [3] |
| Antinociceptive Effect | ||||
| Capsaicin-induced Nociception | Mice | 0.3 µmol/kg (p.o.) | 58 ± 4% inhibition of pain. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the neuropharmacological properties of α-Spinasterol.
Assessment of Antidepressant-like Activity: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation, a state referred to as "behavioral despair."
Materials:
-
Cylindrical water tank (e.g., 30 cm height, 20 cm diameter)
-
Water at 25 ± 1°C
-
α-Spinasterol
-
Vehicle (e.g., saline with 1% Tween 80)
-
Positive control (e.g., Imipramine, 20 mg/kg)
-
Video recording and analysis software
-
Towels for drying the animals
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer α-Spinasterol (e.g., 1, 2 mg/kg, i.p.) or vehicle to different groups of mice 30-60 minutes before the test. A positive control group receiving a standard antidepressant should also be included.
-
Test Session: Gently place each mouse individually into the water tank, which is filled to a depth of 15 cm.
-
Recording: The total duration of the test is 6 minutes.[5] Record the entire session. The last 4 minutes of the test are typically analyzed for immobility time.[5]
-
Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the α-Spinasterol-treated groups, the vehicle control group, and the positive control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the treated group compared to the vehicle group suggests an antidepressant-like effect.
Evaluation of Neuroprotective Effects: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
The MCAO/R model is a common method to induce focal cerebral ischemia, mimicking human stroke.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Laser-Doppler flowmetry probe
-
α-Spinasterol
-
Vehicle
-
Saline
Procedure:
-
Anesthesia and Incision: Anesthetize the rat and make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA. Place a temporary ligature on the ICA.
-
Suture Insertion: Make a small incision in the CCA and insert the nylon monofilament through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.
-
Confirmation of Occlusion: Use Laser-Doppler flowmetry to confirm a significant drop in cerebral blood flow, indicating successful occlusion.
-
Occlusion Period: Maintain the occlusion for a specific period (e.g., 90 minutes).
-
Reperfusion: Withdraw the suture to allow for reperfusion.
-
Drug Administration: Administer α-Spinasterol (e.g., 2 mg/kg, i.p.) or vehicle at the onset of reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative care, including analgesics and maintenance of body temperature.
-
Neurological Deficit Scoring: At various time points post-surgery (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system (e.g., a 0-5 point scale).
-
Histological and Biochemical Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for analysis of infarct volume (e.g., using TTC staining), and markers of inflammation (e.g., ELISA for TNF-α, IL-1β, IL-6) and oxidative stress (e.g., assays for MDA and SOD).[3]
Signaling Pathways and Mechanisms of Action
α-Spinasterol as a TRPV1 Antagonist
α-Spinasterol's antidepressant and anticonvulsant effects are largely attributed to its role as a TRPV1 antagonist.[1][4] TRPV1 channels are non-selective cation channels that are activated by various noxious stimuli. In the central nervous system, activation of presynaptic TRPV1 receptors can facilitate the release of excitatory neurotransmitters like glutamate. By antagonizing these receptors, α-Spinasterol can reduce neuronal hyperexcitability.
Caption: α-Spinasterol antagonizes TRPV1, reducing Ca2+ influx and glutamate release.
Neuroprotective Mechanism via Src Signaling in Microglia
In the context of ischemic stroke, α-Spinasterol exerts neuroprotective effects by modulating neuroinflammation. A key mechanism involves the regulation of the Src signaling pathway in microglia.[3] Following an ischemic insult, microglia become activated and contribute to neuronal damage by releasing pro-inflammatory cytokines. α-Spinasterol can suppress this inflammatory response.
Caption: α-Spinasterol inhibits Src activation in microglia, reducing neuroinflammation.
Experimental Workflow for Neuropharmacological Screening
The following diagram illustrates a typical workflow for the initial neuropharmacological screening of α-Spinasterol.
Caption: Workflow for screening the neuropharmacological effects of α-Spinasterol.
Conclusion
α-Spinasterol is a promising natural compound with significant potential in neuropharmacology. Its multifaceted mechanisms of action, including TRPV1 antagonism and anti-inflammatory effects via Src signaling modulation, make it a compelling candidate for the development of novel therapeutics for depression, anxiety, ischemic stroke, and potentially other neurological disorders. The protocols and data presented herein provide a foundation for researchers to further explore the neuropharmacological applications of this compound. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. α‐Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antidepressant- and anxiolytic-like activity of α-spinasterol, a plant derivative with TRPV1 antagonistic effects, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinasterol alleviates nerve injury and neurological deficits after ischemic stroke via regulating Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing α-Spinasterol Yield from Amaranthus Seeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction, purification, and quantification of α-spinasterol from Amaranthus seeds.
Frequently Asked Questions (FAQs)
Q1: Which Amaranthus species is the best source for α-spinasterol?
A1: Several Amaranthus species contain α-spinasterol. Amaranthus cruentus and Amaranthus spinosus are commonly cited as good sources.[1][2] The α-spinasterol content can vary depending on the cultivar and growing conditions.
Q2: What is the most effective method for extracting α-spinasterol from Amaranthus seeds?
A2: The choice of extraction method depends on available equipment, desired yield, and solvent usage considerations. Common methods include:
-
Soxhlet extraction: A classical and effective method, though it can be time-consuming and uses larger volumes of solvent.[3][4]
-
Supercritical Fluid Extraction (SFE): A "green" alternative using supercritical CO2, which can offer high selectivity and purity.[1][5]
-
Ultrasound-Assisted Extraction (UAE): A faster method that uses ultrasonic waves to enhance extraction efficiency, often at lower temperatures than Soxhlet.[3]
-
Maceration: A simple method involving soaking the plant material in a solvent, but it is generally less efficient and more time-consuming.[4][6]
Q3: What is the importance of saponification in α-spinasterol extraction?
A3: Saponification is a crucial step to liberate α-spinasterol from its esterified forms, where it is bound to fatty acids. This process, typically using an alcoholic solution of a strong base like potassium hydroxide (KOH), ensures the quantification of total α-spinasterol content.[3][6]
Q4: How can I purify the crude extract to obtain high-purity α-spinasterol?
A4: Column chromatography is a widely used and effective method for purifying α-spinasterol from the crude extract.[6][7][8][9][10] The choice of stationary phase (e.g., silica gel) and mobile phase (a solvent system with varying polarity) is critical for successful separation.
Q5: Which analytical technique is best for quantifying α-spinasterol?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of α-spinasterol.[11][12][13][14] When coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometer (MS), it provides accurate and reproducible results.
Troubleshooting Guides
Issue 1: Low Yield of α-Spinasterol
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Optimize particle size: Grinding the Amaranthus seeds to a fine powder increases the surface area for solvent penetration.[1][15] - Select an appropriate solvent: Non-polar solvents like hexane or petroleum ether are effective for extracting phytosterols.[4][16] Experiment with different solvents or solvent mixtures to find the optimal one for your specific seed matrix. - Optimize extraction parameters: For Soxhlet extraction, ensure a sufficient number of cycles. For SFE, optimize pressure and temperature.[1][5] For UAE, adjust sonication time and power. |
| Degradation of α-Spinasterol | - Control temperature: Phytosterols can be sensitive to high temperatures.[3][6] For methods like Soxhlet, use the lowest effective temperature. Consider using lower-temperature methods like UAE or maceration. - Minimize exposure to light and air: Store extracts in dark, airtight containers to prevent oxidation. |
| Losses during Purification | - Optimize column chromatography: Ensure proper packing of the column and a suitable gradient of the mobile phase to achieve good separation without excessive band broadening. - Monitor fractions effectively: Use Thin Layer Chromatography (TLC) to identify fractions containing α-spinasterol and avoid discarding them. |
Issue 2: Poor Purity of Isolated α-Spinasterol
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Perform a thorough saponification: This will remove fatty acids that can interfere with purification. - Optimize the mobile phase in column chromatography: A well-designed solvent gradient can effectively separate α-spinasterol from other co-extracted compounds. |
| Inadequate Separation in Chromatography | - Select the appropriate stationary phase: Silica gel is commonly used, but other adsorbents can be tested. - Adjust the mobile phase composition: Small changes in the polarity of the mobile phase can significantly improve separation.[11][12][13][14] |
Issue 3: Inaccurate Quantification by HPLC
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Resolution | - Optimize the mobile phase: Adjust the solvent composition and pH to improve peak shape and resolution.[11][12][13][14] - Check the column condition: Ensure the column is not clogged or degraded. A guard column can help protect the analytical column. |
| Matrix Effects | - Use a standard addition method: This can help to compensate for matrix effects that may suppress or enhance the analyte signal.[17] - Improve sample clean-up: Use Solid Phase Extraction (SPE) to remove interfering compounds from the extract before HPLC analysis. |
| Inaccurate Calibration | - Prepare fresh standards: Ensure the purity and accurate concentration of your α-spinasterol standard. - Validate the method: Perform a full method validation including linearity, accuracy, precision, and limits of detection and quantification.[17][18][19][20] |
Data Presentation
Table 1: Comparison of Extraction Methods for Phytosterols from Seeds
| Extraction Method | Typical Yield | Advantages | Disadvantages | Reference |
| Soxhlet Extraction | Moderate to High | Well-established, efficient for exhaustive extraction. | Time-consuming, large solvent consumption, potential for thermal degradation. | [3][4] |
| Supercritical Fluid Extraction (SFE) | High | Environmentally friendly, high selectivity, pure extracts. | High initial equipment cost. | [1][5] |
| Ultrasound-Assisted Extraction (UAE) | Moderate to High | Faster than Soxhlet, lower solvent consumption, suitable for thermolabile compounds. | May not be as exhaustive as Soxhlet. | [3] |
| Maceration | Low to Moderate | Simple, low cost. | Time-consuming, less efficient. | [4][6] |
Table 2: Influence of SFE Parameters on Oil and Squalene Yield from Amaranthus Grain *
| Temperature (°C) | Pressure (bar) | Oil Yield ( g/100g grain) | Squalene Yield ( g/100g grain) | Reference |
| 40 | 250 | 4.77 | - | [1] |
| 50 | 200 | 2.07 | 0.31 | [1] |
*Note: While this data is for oil and squalene, it provides insight into the impact of SFE parameters on the extraction of lipophilic compounds like α-spinasterol from Amaranthus.
Experimental Protocols
Soxhlet Extraction of α-Spinasterol
-
Seed Preparation: Grind Amaranthus seeds into a fine powder (particle size <0.5 mm).[15] Dry the powder in an oven at 60°C to a moisture content below 10%.
-
Extraction:
-
Place a known amount of the dried seed powder (e.g., 50 g) into a cellulose thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add a suitable solvent (e.g., n-hexane or petroleum ether) to the round-bottom flask (approximately 250 mL for a 50 g sample).
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon tube is colorless.
-
-
Solvent Evaporation: After extraction, cool the flask and evaporate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude lipid extract.
Saponification of the Crude Extract
-
Reaction Setup:
-
Dissolve the crude lipid extract in a minimal amount of ethanol.
-
Prepare a 2 M solution of potassium hydroxide (KOH) in ethanol.
-
Add the ethanolic KOH solution to the extract in a round-bottom flask (e.g., 50 mL of 2 M KOH for every 5 g of crude extract).
-
-
Hydrolysis: Reflux the mixture for 1-2 hours at 80°C with constant stirring.
-
Extraction of Unsaponifiables:
-
After cooling, transfer the mixture to a separatory funnel.
-
Add an equal volume of distilled water.
-
Extract the unsaponifiable matter three times with an equal volume of a non-polar solvent (e.g., n-hexane or diethyl ether).
-
Combine the organic layers and wash with distilled water until the washings are neutral to pH paper.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the unsaponifiable fraction containing free α-spinasterol.
Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading: Dissolve the unsaponifiable fraction in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient could be:
-
100% Hexane
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 10 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions containing pure α-spinasterol.
-
-
Final Step: Evaporate the solvent from the combined pure fractions to obtain crystalline α-spinasterol.
Quantification by HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of α-spinasterol standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the purified α-spinasterol sample and dissolve it in the mobile phase to a known concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 95:5 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: DAD at 205 nm.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the α-spinasterol peak based on the retention time of the standard.
-
Quantify the amount of α-spinasterol in the sample using the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. column-chromatography.com [column-chromatography.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. nacalai.com [nacalai.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. (PDF) Development and Validation of RP-HPLC-DAD Method to [research.amanote.com]
Technical Support Center: Alpha-Spinasterol Analysis by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak broadening issues during the analysis of alpha-Spinasterol using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of this compound relevant to RP-HPLC analysis?
This compound is a phytosterol with a hydrophobic tetracyclic ring structure, making it poorly soluble in water.[1] Its non-polar nature dictates a strong retention on non-polar stationary phases like C18 in reverse-phase chromatography.[2] When preparing samples, it is soluble in solvents like ethanol (at 2 mg/mL, especially when warmed), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3]
Q2: What is the most common cause of peak broadening for this compound in RP-HPLC?
The most frequent cause of peak broadening for a hydrophobic compound like this compound is a mismatch between the sample solvent and the mobile phase.[4][5] Injecting the sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase composition can lead to poor peak shape. Other common causes include column overload, extra-column volume, and secondary interactions with the stationary phase.[4][6]
Q3: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase composition is a critical factor in achieving sharp peaks. For hydrophobic compounds like this compound, a mobile phase with a sufficiently high percentage of organic solvent (e.g., acetonitrile or methanol) is necessary for elution.[7][8] However, starting a gradient with too much organic solvent can cause early-eluting peaks to be broad.[9] Optimizing the gradient to start with a weaker mobile phase allows the analyte to focus on the head of the column, leading to sharper peaks upon elution.
Q4: Can column temperature influence the peak shape of this compound?
Yes, column temperature plays a significant role. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[8][10] For sterols, operating at a slightly elevated and controlled temperature (e.g., 30-40°C) can improve peak symmetry and reproducibility. However, excessively high temperatures can potentially degrade the analyte or the column's stationary phase.[9]
Troubleshooting Guide for Peak Broadening
This guide provides a systematic approach to diagnosing and resolving peak broadening issues for this compound.
Diagram: Troubleshooting Workflow for Peak Broadening
References
- 1. hplc.eu [hplc.eu]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. researchgate.net [researchgate.net]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Optimization of GC-MS parameters for alpha-Spinasterol detection in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection and quantification of α-spinasterol in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation critical for the analysis of α-spinasterol in complex matrices?
A1: In complex matrices such as plant tissues, α-spinasterol exists in both free form and as esters or glycosides. A multi-step sample preparation is crucial for accurate quantification. This typically involves:
-
Saponification: An alkaline hydrolysis step to break ester and glycoside bonds, releasing α-spinasterol into its free, quantifiable form. This is essential for determining the total α-spinasterol content.[1]
-
Extraction: Use of a non-polar solvent like n-hexane to efficiently extract the non-polar α-spinasterol from the saponified mixture.[1]
-
Derivatization: A chemical modification, typically silylation, to increase the volatility and thermal stability of α-spinasterol, which improves its chromatographic separation and detection by GC-MS.[1][2]
Q2: Is derivatization always necessary for the GC-MS analysis of α-spinasterol?
A2: Yes, for conventional GC-MS analysis, derivatization is a critical step. α-Spinasterol is a relatively non-volatile compound. Derivatization, most commonly silylation to form a trimethylsilyl (TMS) ether, converts the hydroxyl group into a less polar and more volatile form.[1][2] This leads to improved peak shape, better resolution, and increased sensitivity.[2]
Q3: What are the most common internal standards for quantifying α-spinasterol?
A3: The use of an internal standard (IS) is essential for accurate and precise quantification to correct for variations during sample preparation and injection. Commonly used internal standards for phytosterol analysis include 5α-cholestane, epicoprostanol, and deuterated analogs of the target phytosterols.[1] Epicoprosterol (5β-cholestan-3α-ol) has been successfully used as an internal standard in the GC-MS analysis of phytosterols, including α-spinasterol.[3]
Q4: What type of GC column is best suited for α-spinasterol analysis?
A4: A mid-polarity capillary column is generally recommended for the separation of phytosterol isomers. A column with a stationary phase like 5% phenyl-methylpolysiloxane is a common choice as it provides good resolution for these structurally similar compounds.[1] High-resolution capillary columns are crucial to separate α-spinasterol from other co-eluting phytosterols.[1]
Troubleshooting Guides
Problem 1: Low or No α-Spinasterol Peak Detected
| Possible Cause | Troubleshooting Steps |
| Incomplete Saponification | - Ensure sufficient reaction time (e.g., 1 hour) and temperature (e.g., 80-90°C).[1] - Use an adequate concentration of ethanolic potassium hydroxide (KOH).[1] - For matrices rich in carbohydrates, consider a preliminary acid hydrolysis step before saponification.[1] |
| Inefficient Extraction | - Use a non-polar solvent such as n-hexane or petroleum ether for extraction.[1] - Perform multiple extractions (at least three times) and pool the organic layers to ensure complete recovery.[1] |
| Incomplete Derivatization | - Ensure the derivatization reagent (e.g., BSTFA + 1% TMCS) is fresh and not expired. - Optimize the reaction time and temperature (a common starting point is 60°C for 30-60 minutes).[1] - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.[2] |
| Analyte Degradation in GC Inlet | - Use a clean, deactivated injector liner. - Optimize the injector temperature. A lower temperature might prevent thermal degradation, but it must be high enough for efficient volatilization. A typical starting point is 250-280°C.[1] |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Use a deactivated injector liner with glass wool to trap non-volatile residues. - Condition the GC column according to the manufacturer's instructions. - If the column is old or has been used with highly active compounds, consider trimming or replacing it. |
| Incomplete Derivatization | - As mentioned in Problem 1, ensure complete derivatization to mask the polar hydroxyl group of α-spinasterol. |
| Inappropriate GC Parameters | - Optimize the oven temperature program. A slower ramp rate can improve peak shape.[1] - Ensure an optimal carrier gas flow rate. |
Problem 3: Co-elution with Other Phytosterols
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | - Use a high-resolution capillary column specifically designed for sterol analysis (e.g., a mid-polarity phenyl-methylpolysiloxane column).[1] - Optimize the GC oven temperature program with a slow ramp rate to improve the separation of isomers.[1] |
| Incorrect Mass Spectrometer Settings | - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This enhances selectivity by monitoring specific, diagnostic ions for α-spinasterol, which can help to distinguish it from co-eluting compounds.[1] |
Quantitative Data Summary
Table 1: GC-MS Parameters for Phytosterol Analysis
| Parameter | Recommended Setting | Reference |
| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | [1] |
| Injector Temperature | 250 - 280 °C | [1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [1] |
| Oven Program | Initial 55°C for 1 min, ramp at 20°C/min to 255°C, then 1.5°C/min to 283°C, then 15°C/min to 300°C, hold for 11 min | [1] |
| MS Transfer Line Temp. | 280 °C | [1] |
| Ion Source Temperature | 230 °C | [1] |
| Quadrupole Temperature | 150 °C | [1] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [4] |
| Scan Mode | Full Scan (m/z 50-650) for identification, Selected Ion Monitoring (SIM) for quantification | [1] |
Table 2: Quantitative Analysis of α-Spinasterol in Various Plant Seed Oils
| Plant Seed Oil | α-Spinasterol Content (mg/100g of oil) | Percentage of Total Sterols (%) | Reference |
| Anise | 109 | 19.9 | [3] |
| Dill | 62.6 | - | [3] |
| Ajwain | 98.1 | - | [3] |
| Pumpkin Seed Kernel | - | 57.7 | [5] |
| Watermelon Seed Kernel | - | 67.8 | [5] |
Table 3: Mass Spectral Data for TMS-Derivatized Phytosterols
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Reference |
| α-Spinasterol-TMS | 484 | [M-90]+ (loss of TMSOH) | [3] |
| Campesterol-TMS | 472 | 382, 343, 253, 129 | [3] |
| Stigmasterol-TMS | 484 | 394, 351, 255, 129 | [3] |
| β-Sitosterol-TMS | 486 | 396, 357, 255, 129 | [3] |
Experimental Protocols
Protocol 1: Extraction and Saponification of α-Spinasterol from Plant Material
-
Sample Preparation: Weigh approximately 5 grams of finely ground, dried plant material into a flask.
-
Internal Standard Addition: Add a known amount of an internal standard solution (e.g., epicoprosterol in a suitable solvent).
-
Saponification: Add 50 mL of 2 M ethanolic potassium hydroxide (KOH). Reflux the mixture at 80-90°C for 1 hour.
-
Extraction:
-
Cool the mixture to room temperature and add 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the unsaponifiable matter three times with 50 mL of n-hexane.
-
Combine the n-hexane extracts.
-
-
Washing: Wash the combined hexane extract with 10% ethanol-water solution until the washings are neutral to phenolphthalein.
-
Drying: Dry the hexane extract by passing it through anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
Protocol 2: Derivatization of α-Spinasterol for GC-MS Analysis
-
Reagent Preparation: Prepare a silylating reagent mixture, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Reaction:
-
Re-dissolve the dried extract from Protocol 1 in 100 µL of pyridine.
-
Add 100 µL of the silylating reagent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
-
Sample Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Visualizations
Caption: Experimental workflow for α-spinasterol analysis.
Caption: Troubleshooting low α-spinasterol signal.
Caption: Resolving co-elution of phytosterols.
References
Technical Support Center: α-Spinasterol in Aqueous Solutions for Cell Culture
Welcome to the technical support center for α-Spinasterol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and handling of α-Spinasterol in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-Spinasterol and what are its key biological activities?
Alpha-Spinasterol is a phytosterol, a type of naturally occurring steroid alcohol found in various plants.[1][2] It is recognized for a range of biological activities, making it a compound of interest for research in various fields. Key activities include anti-inflammatory, antioxidant, antidiabetic, and antinociceptive (pain-reducing) effects.[1][2][3][4] It has been shown to act as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).[3][4][5]
Q2: What is the solubility of α-Spinasterol in common solvents?
This compound is practically insoluble in water.[1] It is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[3][6] The table below summarizes the reported solubility of α-Spinasterol in various solvents.
| Solvent | Solubility | Molar Equivalent (for 412.69 g/mol ) | Special Conditions | Source |
| Dimethylformamide (DMF) | 2 mg/mL | 4.85 mM | Ultrasonic and warming and heat to 60°C may be required. | [3] |
| Ethanol | 2 mg/mL | 4.85 mM | Warming may be required. | [7] |
| Chloroform | Soluble | Not specified | Not specified | [1][6] |
| Dichloromethane | Soluble | Not specified | Not specified | [6] |
| Ethyl Acetate | Soluble | Not specified | Not specified | [6] |
| Acetone | Soluble | Not specified | Not specified | [6] |
Q3: How should I prepare a stock solution of α-Spinasterol for cell culture experiments?
Due to its poor aqueous solubility, a concentrated stock solution of α-Spinasterol should be prepared in an appropriate organic solvent, such as DMSO.[3][6] It is recommended to prepare a stock solution at a concentration that is significantly higher (e.g., 100x or 1000x) than the final desired concentration in the cell culture medium.[8] This allows for the addition of a small volume of the stock solution to the medium, minimizing the final solvent concentration.
Q4: How should I store the α-Spinasterol stock solution?
Stock solutions of α-Spinasterol should be stored at low temperatures to maintain stability. For short-term storage (up to two weeks), -20°C is recommended.[6] For longer-term storage (up to 6 months), -80°C is preferable.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.[6][9] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[6]
Q5: What is the stability of α-Spinasterol in aqueous cell culture medium?
The stability of α-Spinasterol in aqueous cell culture medium is limited due to its hydrophobic nature. When a concentrated stock solution in an organic solvent is diluted into the aqueous medium, the compound can precipitate out of solution.[9][10] The stability will depend on several factors, including the final concentration of α-Spinasterol, the final concentration of the organic solvent (e.g., DMSO), the composition of the cell culture medium (especially the presence of serum proteins that can aid solubility), and the incubation temperature.[9] It is best to prepare fresh working solutions in the medium for each experiment.[6]
Troubleshooting Guide
Issue: A precipitate forms after adding the α-Spinasterol stock solution to the cell culture medium.
This is a common issue due to the low aqueous solubility of α-Spinasterol. Here are several troubleshooting steps to address this problem:
| Potential Cause | Solution |
| Low Aqueous Solubility | The primary reason for precipitation is the compound's inherent hydrophobicity.[9] |
| Solvent Shock | Rapidly adding a concentrated organic stock solution to the aqueous medium can cause the compound to "crash out" of solution.[11] |
| High Final Concentration | The desired final concentration of α-Spinasterol may exceed its solubility limit in the cell culture medium. |
| Temperature Differences | Adding a cold stock solution to warm media can decrease solubility.[12] |
| Interaction with Media Components | Salts and other components in the medium can sometimes interact with the compound, leading to precipitation.[12][13] |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of α-Spinasterol Stock Solution
Objective: To prepare a sterile, concentrated stock solution of α-Spinasterol.
Materials:
-
α-Spinasterol powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Water bath sonicator
-
(Optional) 0.22 µm syringe filter compatible with DMSO
Procedure:
-
Weighing: Accurately weigh the desired amount of α-Spinasterol powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 412.69 g/mol ), weigh 4.13 mg of α-Spinasterol.
-
Dissolving: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C or use a water bath sonicator for brief periods.[12][14]
-
Sterilization (Optional): If sterility is a major concern, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.[12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term use or -80°C for long-term storage.[3][6]
Protocol 2: Preparation of α-Spinasterol Working Solution in Cell Culture Medium
Objective: To dilute the stock solution into cell culture medium to the final working concentration without precipitation.
Materials:
-
α-Spinasterol stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[11]
-
Calculate Volumes: Determine the volume of the stock solution needed to achieve the desired final concentration. Remember to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v).[9]
-
Serial Dilution (Recommended): To avoid solvent shock, perform a serial dilution. a. First, make an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed medium. Mix gently. b. Then, add this intermediate dilution to the final volume of pre-warmed medium.[11]
-
Mixing: Gently mix the final working solution by inverting the tube or swirling. Avoid vigorous vortexing.[12]
-
Observation: Visually inspect the medium for any signs of precipitation. A clear solution is ready for use in your experiments.
-
Controls: Always prepare a vehicle control containing the same final concentration of DMSO in the medium without α-Spinasterol.[9]
Signaling Pathways
Diagram 1: Anti-Inflammatory Signaling Pathway of α-Spinasterol
α-Spinasterol exerts its anti-inflammatory effects by inhibiting key inflammatory mediators. It acts as an antagonist of the TRPV1 receptor and inhibits the activity of COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins.[3][4][5] Furthermore, it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Diagram 2: α-Spinasterol's Role in Glucose Uptake
In skeletal muscle cells, α-Spinasterol has been shown to enhance glucose uptake by influencing the insulin signaling pathway. It promotes the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and AMP-activated protein kinase (AMPK), leading to the translocation of Glucose Transporter Type 4 (GLUT4) to the cell membrane.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. α-Spinasterol | COX | Antibacterial | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. This compound | CAS:481-18-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. a-Spinasterol = 98 HPLC 481-18-5 [sigmaaldrich.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Alpha-Spinasterol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of alpha-spinasterol in experimental settings.
Troubleshooting Guide
Researchers often encounter difficulties in dissolving this compound for in vivo studies, which can lead to inconsistent results and low bioavailability. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous media | This compound is highly lipophilic and practically insoluble in water. | - Utilize a co-solvent system (e.g., ethanol, DMSO), but be mindful of potential toxicity in vivo.- Formulate this compound as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS).- Prepare an inclusion complex with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility. |
| Low and variable oral bioavailability | Poor dissolution in gastrointestinal fluids, leading to limited absorption. | - Reduce particle size through micronization or nano-milling to increase surface area for dissolution.- Develop a lipid-based formulation such as a SEDDS to present the compound in a solubilized state for absorption.- Enhance permeability by co-administration with bioenhancers (though specific enhancers for this compound require investigation). |
| Inconsistent results between experiments | Incomplete dissolution or non-homogenous suspension of the compound. | - Ensure complete dissolution in the chosen vehicle before administration.- For suspensions, use appropriate suspending agents and ensure uniform dispersion through vigorous and consistent mixing protocols.- Characterize the formulation for particle size and stability to ensure consistency across batches. |
| Vehicle-induced toxicity or artifacts | High concentrations of organic solvents (e.g., DMSO, ethanol) or harsh surfactants can cause adverse effects in animal models. | - Minimize the concentration of organic solvents in the final formulation.- Screen for biocompatible surfactants and co-solvents.- Include a vehicle-only control group in all in vivo experiments to differentiate between compound and vehicle effects. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
This compound is a lipophilic compound with very low aqueous solubility. Its solubility in various solvents is summarized below.
| Solvent | Solubility | Reference |
| Water | Practically Insoluble (Predicted: 3.4 x 10⁻⁵ g/L) | [1] |
| Ethanol | 2 mg/mL (warmed) | [1] |
| Chloroform | Soluble | [1] |
| Petroleum Ether | Soluble | [1] |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Methanol | Sparingly Soluble | |
| n-Hexane | Sparingly Soluble |
Note: Qualitative solubility for some solvents is based on data for the structurally similar β-sitosterol.
Q2: What are the most effective strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can significantly improve the oral bioavailability of poorly water-soluble compounds like this compound. The most promising approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This pre-dissolved state enhances absorption.
-
Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water with droplet sizes in the nanometer range. The small droplet size provides a large surface area for drug release and absorption.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules like this compound within their hydrophobic cavity, forming a complex with a hydrophilic exterior that improves aqueous solubility.
The table below presents a comparison of bioavailability enhancement for different phytosterol formulations from a study on phytosterol esters, illustrating the potential of formulation strategies.
| Phytosterol Formulation | Relative Bioavailability (%) | Key Findings |
| Phytosterol (PS) | Baseline | Poorly absorbed in its native form. |
| Phytosterol Oleate Ester (PO) | Significantly Higher than PS | Esterification with an unsaturated fatty acid improves bioavailability. |
| Phytosterol Linoleate Ester (PL) | 19.57% (Highest) | Esterification with a polyunsaturated fatty acid showed the best bioavailability. |
Data adapted from a study on Wistar rats comparing different phytosterol esters. This illustrates that chemical modification and formulation can significantly impact bioavailability.[2][3]
Experimental Protocols
Protocol 1: Preparation of a Phytosterol Nanoemulsion for Oral Administration
This protocol is adapted from a method for preparing phytosterol nanoparticles and can be used to formulate this compound for in vivo studies.[4][5]
Materials:
-
This compound
-
Soybean lecithin (emulsifier)
-
Anhydrous ethanol (organic solvent)
-
Soy protein isolate (SPI) (stabilizer)
-
Deionized water
-
High-speed homogenizer
-
High-pressure homogenizer (optional, for smaller particle size)
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound (e.g., 1 g) and soybean lecithin (e.g., 4 g, in a 1:4 ratio with this compound) in anhydrous ethanol (e.g., 16 mL).
-
Gently warm and stir the mixture until all components are fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
Disperse soy protein isolate (e.g., 0.75% w/v) in deionized water.
-
Adjust the pH to 7.0 using 0.1 M NaOH.
-
Stir the solution overnight at 4°C to ensure complete hydration of the protein.
-
-
Emulsification:
-
While mixing the aqueous phase with a high-speed homogenizer (e.g., at 10,000 rpm), inject the organic phase into the aqueous phase.
-
Continue homogenization for 10-15 minutes to form a coarse emulsion.
-
(Optional) For a smaller and more uniform particle size, pass the coarse emulsion through a high-pressure homogenizer for 3-5 cycles.
-
-
Solvent Removal:
-
Remove the ethanol from the emulsion using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free and encapsulated this compound using ultracentrifugation and quantifying the amount in the supernatant.
-
Protocol 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Phytosterols
This protocol is based on a study developing a SMEDDS for a mixture of phytosterols and can be adapted for this compound.[6][7]
Materials:
-
This compound
-
Oil phase (e.g., Lemon essential oil, Capryol 90)
-
Surfactant (e.g., Polyoxyethylene hydrogenated castor oil 40, Tween 60)
-
Co-surfactant (e.g., Polyethylene glycol 400)
-
Vortex mixer
-
Shaking water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity. This is typically done by adding an excess of this compound to a known volume of the excipient, shaking at a controlled temperature (e.g., 37°C) for 48-72 hours, centrifuging, and then quantifying the dissolved amount in the supernatant by HPLC.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
To identify the self-emulsifying region, prepare various ratios of oil, surfactant, and co-surfactant.
-
For each mixture, titrate with water dropwise while vortexing.
-
Visually observe the mixture for transparency and ease of emulsification. The region that forms a clear or slightly bluish, stable microemulsion upon aqueous dilution is the desired self-emulsifying region.
-
-
Preparation of the this compound SMEDDS Formulation:
-
Based on the optimal ratios determined from the phase diagram, accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex the mixture until the this compound is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Assessment: Dilute a known amount of the SMEDDS formulation (e.g., 1 mL) with a specified volume of water (e.g., 100 mL) in a beaker with gentle agitation. Observe the rate of emulsification and the appearance of the resulting emulsion.
-
Droplet Size Analysis: Measure the droplet size and PDI of the diluted SMEDDS using DLS.
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the release profile of this compound from the SMEDDS formulation.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for nanoemulsion formulation and evaluation.
Caption: this compound's anti-inflammatory mechanisms.
Caption: this compound's anti-diabetic mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion [frontiersin.org]
- 5. Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Identification of alpha-Spinasterol degradation products by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of α-spinasterol degradation products by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for α-spinasterol?
A1: Forced degradation studies for α-spinasterol, like other phytosterols, aim to simulate various stress conditions to predict its stability and identify potential degradation products.[1][2][3][4] These studies are crucial for developing stability-indicating analytical methods.[3][4] While specific protocols for α-spinasterol are not extensively published, general guidelines for pharmaceutical stress testing can be applied.[1][4][5] An extent of degradation of 5-20% is generally considered suitable for these studies.[2]
Typical conditions include:
-
Acid Hydrolysis: Treatment with 0.1 M to 1.0 M HCl at room temperature or slightly elevated temperatures (e.g., 50-60°C) if no degradation is observed.[1]
-
Base Hydrolysis: Treatment with 0.1 M to 1.0 M NaOH at room temperature or slightly elevated temperatures.[1]
-
Oxidation: Exposure to 0.1% to 3.0% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: Heating the solid compound at temperatures ranging from 60°C to 80°C.
-
Photodegradation: Exposing the compound to UV and visible light, as per ICH Q1B guidelines.[1]
Q2: What are the expected types of degradation products for α-spinasterol?
A2: Based on the structure of α-spinasterol and general knowledge of phytosterol degradation, the expected degradation products are primarily oxides.[6][7] The double bonds in the sterol ring system and the side chain are susceptible to oxidation.[6] Common phytosterol oxidation products (POPs) include hydroxy, keto, and epoxy derivatives.[6][8] For other phytosterols like β-sitosterol and stigmasterol, 7-hydroxy, 5,6-epoxy, and 7-keto derivatives are commonly identified.[8][9] Therefore, analogous products can be anticipated for α-spinasterol.
Q3: Which mass spectrometry technique is best for identifying α-spinasterol degradation products?
A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used.
-
GC-MS: Often requires derivatization of the sterols to increase their volatility. While a powerful technique, this adds a step to the sample preparation.
-
LC-MS/MS: This is often preferred as it can analyze the degradation products without derivatization.[6] Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for phytosterols as it provides good sensitivity.[8] Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation patterns of the parent ions.[10]
Q4: What are the characteristic mass fragmentation patterns for α-spinasterol and its potential degradation products?
A4: The mass fragmentation of sterols is complex. For α-spinasterol, which has a molecular weight of 412.7 g/mol , the fragmentation pattern will involve characteristic losses from the sterol nucleus and the side chain.[11] In APCI-MS, phytosterols often show a prominent ion corresponding to the loss of water ([M+H-H₂O]⁺).[8] The introduction of hydroxyl or keto groups in degradation products will alter the molecular weight and lead to different fragmentation patterns. For example, hydroxylated derivatives will also readily lose water molecules. Analysis of these fragmentation patterns is key to identifying the specific degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), elevate the temperature, or prolong the exposure time.[1] |
| α-Spinasterol is highly stable under the tested conditions.[11] | Confirm the stability by ensuring the analytical method is capable of detecting small changes. If stable, document the findings. | |
| Complete degradation of α-spinasterol. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal is partial degradation (5-20%) to observe the primary degradation products.[2] |
| Poor peak shape or resolution in LC-MS analysis. | Inappropriate column or mobile phase. | Optimize the LC method. A C18 column is often suitable for reverse-phase chromatography of sterols.[8] Adjust the mobile phase composition (e.g., methanol, acetonitrile, water) and gradient to improve separation. |
| Sample overload. | Dilute the sample before injection. | |
| Low signal intensity in mass spectra. | Inefficient ionization. | Optimize the ion source parameters (e.g., temperature, gas flow rates). Consider using a different ionization technique (e.g., APCI instead of ESI).[8] |
| Poor sample cleanup. | Implement a solid-phase extraction (SPE) or other cleanup step to remove interfering substances. | |
| Difficulty in identifying unknown degradation products. | Lack of reference standards. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. |
| Complex fragmentation patterns. | Perform MS/MS experiments at different collision energies to generate a comprehensive fragmentation tree. Compare the fragmentation patterns to those of known phytosterol oxidation products.[10][12] |
Experimental Protocols
Protocol 1: Forced Degradation of α-Spinasterol
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of α-spinasterol in a suitable solvent like methanol or chloroform.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid α-spinasterol to a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time points.
-
Protocol 2: LC-MS/MS Analysis of Degradation Products
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start with 80% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: APCI (Atmospheric Pressure Chemical Ionization) in positive ion mode.
-
Scan Mode: Full scan from m/z 150-800 to detect parent ions.
-
MS/MS: Product ion scan of the detected parent ions to obtain fragmentation patterns. Use a collision energy ramp to observe the fragmentation behavior.
-
Visualizations
Caption: Experimental workflow for the forced degradation and identification of α-spinasterol degradation products.
Caption: A logical diagram for troubleshooting common issues in the mass spectrometric analysis of α-spinasterol degradation products.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in Phytosterol Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. caymanchem.com [caymanchem.com]
- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Refining silica gel chromatography for high-purity alpha-Spinasterol isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining silica gel chromatography for the high-purity isolation of α-Spinasterol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your purification workflow.
Troubleshooting Guide: Common Issues in α-Spinasterol Purification
This guide addresses common problems encountered during the silica gel chromatography of α-Spinasterol, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of α-Spinasterol from β-Sitosterol | - Inappropriate solvent system polarity.- Column overloading.- Improper column packing. | - Optimize Solvent System: Use TLC to test various ratios of non-polar and polar solvents. A common starting point is a hexane:ethyl acetate gradient. Try a shallow gradient to improve resolution. - Reduce Sample Load: The ratio of silica gel to crude extract should be at least 30:1 to 50:1 (w/w)[1].- Ensure Proper Packing: Use the wet slurry method to pack the column, ensuring a homogenous and air-free stationary phase. |
| α-Spinasterol Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| α-Spinasterol Does Not Elute or Elutes Very Slowly (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent. If the compound is still retained, consider a stronger polar solvent like methanol in dichloromethane (use with caution as it can dissolve silica). |
| Streaking or Tailing of Spots on TLC/Bands on Column | - Sample is overloaded.- Compound is degrading on the silica gel.- Presence of highly polar impurities. | - Dilute the Sample: Run the separation with a more diluted sample solution.- Deactivate Silica Gel: For sensitive compounds, silica gel can be deactivated by treatment with a base like triethylamine (0.1-2.0% in the mobile phase).- Pre-purification: Consider a pre-purification step like liquid-liquid extraction to remove interfering substances. |
| Compound Not Detected in Fractions | - Compound decomposed on the column.- Incorrect solvent system used.- Fractions are too dilute. | - Check for Stability: Perform a 2D TLC to check for compound stability on silica.[2]- Verify Solvents: Double-check the solvents used to prepare the mobile phase.- Concentrate Fractions: Concentrate a few fractions in the expected elution range and re-analyze by TLC.[2] |
| Cracked or Channeled Column Bed | - The column ran dry.- Swelling or shrinking of the silica gel due to solvent changes. | - Maintain Solvent Level: Always keep the solvent level above the silica bed.- Equilibrate Properly: Equilibrate the column with the initial mobile phase before loading the sample. Avoid drastic changes in solvent polarity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the separation of α-Spinasterol?
A1: A combination of a non-polar solvent like n-hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a very common and effective starting point. A typical gradient elution would start with 100% n-hexane and gradually increase the percentage of ethyl acetate. A ratio of hexane:ethyl acetate (6:1, v/v) has been used successfully for the separation of phytosterol mixtures containing β-sitosterol, which has a similar polarity to α-spinasterol.[2]
Q2: How can I effectively monitor the separation of α-Spinasterol during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the separation. Collect fractions of a consistent volume and spot them on a TLC plate alongside your crude extract and, if available, a pure α-spinasterol standard. A reported Rf value for spinasterol is 0.404 in hexane:ethyl acetate (4:1). For β-sitosterol, a common impurity, Rf values around 0.5 and 0.41 have been reported in different systems, indicating very close elution profiles requiring careful fractionation.[3][4][5]
Q3: Is it necessary to perform saponification before chromatography?
A3: Saponification is highly recommended if your crude extract contains a significant amount of esterified sterols. This process involves heating the extract with a base (like KOH in ethanol) to hydrolyze the steryl esters into free sterols and fatty acid salts (soaps). This simplifies the chromatographic profile and can improve the yield of free α-Spinasterol.
Q4: What is the ideal loading capacity for my silica gel column?
A4: The loading capacity depends on the difficulty of the separation. For separating closely related sterols like α-spinasterol and β-sitosterol, a lower loading is recommended. A general guideline is a silica gel to crude extract ratio of 30:1 to 50:1 (w/w).[1] For instance, for 1 gram of crude extract, you should use 30 to 50 grams of silica gel.
Q5: My α-Spinasterol seems to be co-eluting with β-Sitosterol. What can I do?
A5: This is a common challenge due to their similar structures. To improve separation, you can:
-
Use a very shallow solvent gradient: Slowly increase the polarity of the mobile phase to maximize the resolution between the two compounds.
-
Use a longer column: This increases the surface area and provides more opportunities for separation.
-
Consider alternative chromatography: Techniques like argentation chromatography (silver nitrate-impregnated silica gel) can sometimes separate compounds based on the degree of unsaturation. Reverse-phase HPLC can also be an effective purification step after initial silica gel chromatography.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of phytosterols, including α-spinasterol, using silica gel chromatography. Note that optimal conditions may vary depending on the source of the extract and the specific mixture of compounds.
| Parameter | Value / Range | Notes | Reference(s) |
| Stationary Phase | Silica Gel (60-120 or 70-230 mesh) | Standard polarity stationary phase suitable for sterol separation. | [2][6] |
| Mobile Phase (Gradient) | n-Hexane:Ethyl Acetate | Start with 100% n-hexane, gradually increasing the concentration of ethyl acetate. A 6:1 ratio has been used for isocratic elution of similar sterols.[2] | [2][6] |
| Sample Loading Ratio (w/w) | 1:30 to 1:50 (Crude Extract:Silica Gel) | Lower ratios are recommended for difficult separations. | [1] |
| TLC Monitoring (Rf) | α-Spinasterol: ~0.404 (in 4:1 Hex:EtOAc) | Rf values are highly dependent on the exact TLC conditions. | [5] |
| Typical Yield | >22% (for β-sitosterol) | Yields are highly variable depending on the initial concentration in the crude extract. | [2] |
| Achievable Purity | >92% | Purity can often be improved with subsequent purification steps like recrystallization or preparative HPLC. | [2] |
Experimental Protocols
Protocol 1: Preparation of Crude Extract and Saponification
-
Extraction: Macerate the dried and powdered plant material in a suitable solvent (e.g., ethanol, methanol, or hexane) for 24-48 hours. Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Saponification (Optional but Recommended):
-
Dissolve the crude extract in a 10% solution of KOH in 95% ethanol.
-
Reflux the mixture for 2-3 hours.
-
After cooling, add an equal volume of water and extract the unsaponifiable matter with a non-polar solvent like diethyl ether or n-hexane.
-
Wash the organic layer with water until neutral, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude sterol mixture.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation (Wet Packing):
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial mobile phase (100% n-hexane).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude sterol mixture in a minimal amount of a volatile solvent (e.g., chloroform or dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-hexane.
-
Start a gradual gradient by slowly increasing the percentage of ethyl acetate (e.g., 1%, 2%, 5%, 10%, and so on).
-
Collect fractions of a consistent volume (e.g., 10-20 mL) into individual tubes.
-
-
Monitoring and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain pure α-Spinasterol.
-
Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for α-Spinasterol Purification.
Troubleshooting Logic
Caption: Troubleshooting Logic for Poor Separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
Enhancing the bioavailability of alpha-Spinasterol with lipid-based carriers
Welcome to the technical support center for enhancing the bioavailability of alpha-spinasterol using lipid-based carriers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the formulation and characterization of this compound-loaded lipid carriers.
Q1: Why is the bioavailability of this compound inherently low?
A1: this compound, like other phytosterols, has low oral bioavailability primarily due to its poor aqueous solubility and high crystallinity, which limit its dissolution in gastrointestinal fluids and subsequent absorption by enterocytes.[1][2] The body also actively removes phytosterols from intestinal cells via ATP-binding cassette (ABC) transporters G5 and G8, further reducing systemic absorption.[3][4]
Q2: My solid lipid nanoparticle (SLN) formulation shows significant particle aggregation and instability over time. What are the likely causes and solutions?
A2: Particle aggregation in SLN dispersions is a common issue and can be attributed to several factors:
-
Insufficient Surface Charge: A low zeta potential (magnitude less than ±30 mV) can lead to weak electrostatic repulsion between particles, causing them to aggregate.[5]
-
Solution: Incorporate ionic surfactants (e.g., sodium deoxycholate) to increase the surface charge and enhance electrostatic repulsion.[5] Alternatively, use non-ionic surfactants with bulky hydrophilic chains (e.g., Poloxamer 188, Tween 80) to provide steric hindrance. A combination of surfactants often yields better stability.
-
-
High Ionic Strength or Extreme pH: The presence of electrolytes in your dispersion medium can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to aggregation.[4][6] Similarly, pH changes can alter the surface charge of the particles and surfactants.
-
Solution: Use a buffered aqueous phase and minimize the addition of electrolytes. If electrolytes are necessary, consider using non-ionic surfactants that provide steric stabilization, which is less sensitive to ionic strength.[6]
-
-
Lipid Polymorphism: During storage, the solid lipid matrix can undergo polymorphic transitions to a more stable, highly ordered crystalline state (e.g., from α to β form). This can lead to the expulsion of the encapsulated this compound and changes in particle shape, promoting aggregation.[7][8]
Q3: The encapsulation efficiency (EE) of this compound in my lipid nanoparticles is consistently low. How can I improve it?
A3: Low encapsulation efficiency is a frequent challenge when working with crystalline compounds like this compound. Here are key factors and potential solutions:
-
Poor Solubility in the Lipid Matrix: this compound must be soluble in the molten solid lipid for efficient encapsulation.
-
Solution: Screen various solid lipids to find one with higher solubilizing capacity for this compound. Factors like the acyl chain length of the glycerides can influence this.[3][8] Also, ensure the temperature of the lipid melt is sufficiently high to dissolve the this compound completely before homogenization.
-
-
Drug Expulsion During Cooling: As the lipid matrix cools and crystallizes, the this compound can be expelled into the external aqueous phase, especially if the lipid forms a highly ordered crystal lattice.[7]
-
Solution:
-
Use Nanostructured Lipid Carriers (NLCs): Incorporating a liquid lipid into the solid lipid matrix creates imperfections in the crystal lattice, providing more space to accommodate the this compound and reducing expulsion.[7][9]
-
Rapid Cooling: Employing a rapid cooling process (e.g., dispersing the hot microemulsion in cold water) can "freeze" the lipid in a less-ordered state, trapping the this compound more effectively.[10]
-
-
-
High Surfactant Concentration: An excessively high concentration of surfactant can increase the solubility of this compound in the external aqueous phase, leading to its partitioning out of the lipid core.
-
Solution: Optimize the surfactant concentration. Use the minimum amount required to form a stable nanoemulsion. This often involves a systematic study varying the lipid-to-surfactant ratio.
-
Q4: How do I choose the appropriate lipids and surfactants for my formulation?
A4: The selection of lipids and surfactants is critical for the stability, encapsulation efficiency, and release profile of your formulation.
-
Lipids:
-
Solid Lipid (for SLNs/NLCs): Choose lipids that are solid at both room and body temperature, biocompatible, and biodegradable (e.g., glyceryl monostearate, Compritol 888 ATO, stearic acid).[5] The lipid should also have a high solubilizing capacity for this compound.
-
Liquid Lipid (for NLCs): Select a pharmaceutically acceptable oil in which this compound is soluble (e.g., medium-chain triglycerides, olive oil, sunflower oil).[9][11] The liquid lipid disrupts the crystal order of the solid lipid, which can improve drug loading.[7]
-
-
Surfactants (Emulsifiers):
-
Function: Surfactants are essential for reducing the interfacial tension between the lipid and aqueous phases, allowing the formation of small droplets during homogenization and ensuring long-term stability.
-
Selection: A combination of surfactants is often most effective. Commonly used surfactants include Poloxamers (e.g., Poloxamer 188), polysorbates (e.g., Tween 80), and lecithins (e.g., soy lecithin).[5][7] The choice will depend on the desired particle properties and the intended route of administration. For oral delivery, food-grade emulsifiers are preferred.
-
Quantitative Data on Phytosterol-Loaded Lipid Carriers
The following tables summarize typical physicochemical properties of lipid-based carriers loaded with phytosterols from various studies. This data can serve as a benchmark for your formulation development.
Table 1: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for Phytosterol Delivery
| Carrier Type | Lipid Matrix | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SLN | Glycerol Monostearate (GMS) | Not Specified | ~150-200 | < 0.3 | Not Specified | ~40% (Bioaccessibility) | [3] |
| SLN | Stearic Acid | Lecithin, Na-taurocholate | 171 ± 9 | < 0.3 | -23.0 ± 0.8 | 89 ± 5 | [12][13] |
| NLC | Fully Hydrogenated Canola Oil, Sunflower Oil | Soy Lecithin | 148 - 342 | 0.28 - 0.48 | -22.3 to -29.7 | Not Specified | [9] |
| NLC | Not Specified | Not Specified | 93.35 | 0.179 | -29.3 | 97.3 | [2][14] |
Table 2: Nanoemulsions for Phytosterol Delivery
| Carrier Type | Oil Phase | Surfactant(s) / Stabilizer(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Olive Oil | Sodium Dodecyl Sulfate, Gelatin | 112 | Not Specified | Not Specified | Not Specified | [11] |
| Nanoemulsion | Lemon Essential Oil | Polyoxyethylene Hydrogenated Castor Oil 40, Tween 60, PEG 400 | 48.85 | < 0.3 | -12.86 | 89.65 | [15] |
Detailed Experimental Protocols
The following are generalized protocols for the preparation and characterization of this compound-loaded lipid nanoparticles. These should be optimized for your specific materials and equipment.
Protocol 1: Preparation of this compound Loaded SLNs by Hot High-Pressure Homogenization (HPH)
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl Monostearate)
-
Surfactant (e.g., Poloxamer 188 or Tween 80)
-
Purified Water
Methodology:
-
Preparation of Lipid Phase: Weigh the required amounts of solid lipid and this compound. Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[10]
-
Cooling and SLN Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir until it cools down to room temperature. The lipid droplets will solidify, forming the SLNs.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: Characterization of Lipid Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration.
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Malvern Zetasizer). Measurements should be performed in triplicate.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticles. A common method is ultra-centrifugation using centrifugal filter units (e.g., Amicon® Ultra). Centrifuge a known volume of the SLN dispersion, collect the filtrate (which contains the free drug), and resuspend the pellet (nanoparticles).
-
Quantification: Quantify the amount of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[13]
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] × 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] × 100
-
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes involved in the development and action of this compound-loaded lipid carriers.
Caption: Workflow for SLN formulation and characterization.
Caption: Enhanced absorption pathway of lipid nanoparticles.
Caption: Troubleshooting low encapsulation efficiency.
References
- 1. Research progress of lipid-based nanoparticles and their application as phytosterol delivery carriers [xuebaozk.haut.edu.cn]
- 2. Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biomedrb.com [biomedrb.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanostructured lipid carriers loaded with free phytosterols for food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Preparation and Study of Physical and Chemical Properties of Nanoemulsions Based on Olive Oil for Encapsulation of Phytosterols [fsct.modares.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing α-Spinasterol Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-Spinasterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and precipitation of α-Spinasterol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my α-Spinasterol precipitating in the cell culture medium?
A1: α-Spinasterol is a lipophilic phytosterol with very low aqueous solubility.[1][2] Precipitation, often seen as a cloudy or hazy appearance or visible particles in the medium, typically occurs when the concentration of α-Spinasterol exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be triggered by several factors, including:
-
High Final Concentration: The desired experimental concentration may be too high for the medium to support.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, or the dilution into the aqueous medium was too rapid.
-
Solvent Shock: A rapid change in solvent polarity when adding a concentrated organic stock solution (like DMSO) to the aqueous medium can cause the compound to "crash out" of the solution.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of α-Spinasterol.
-
Interactions with Media Components: Components in the media, such as salts or proteins, may interact with α-Spinasterol and reduce its solubility.
Q2: What is the best solvent to prepare an α-Spinasterol stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of α-Spinasterol. Ethanol is also a viable option. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is kept to a minimum to avoid solvent-induced cytotoxicity.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. As a general guideline, most robust cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, for sensitive cell lines, primary cells, or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately when the α-Spinasterol stock solution is added to the cell culture medium.
Workflow for Troubleshooting Immediate Precipitation:
Caption: Troubleshooting workflow for immediate precipitation of α-Spinasterol.
Issue 2: Delayed Precipitation in the Incubator
Problem: The α-Spinasterol solution is clear initially but a precipitate forms after some time in the incubator.
Workflow for Troubleshooting Delayed Precipitation:
Caption: Troubleshooting workflow for delayed precipitation of α-Spinasterol.
Data Presentation: Solubility of α-Spinasterol
The following table summarizes the known solubility of α-Spinasterol in various solvents. This information is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Notes |
| Water | Practically insoluble (predicted 3.4 x 10⁻⁵ g/L) | [1] |
| Ethanol | 2 mg/mL | Warming may be required.[2] |
| Dimethylformamide (DMF) | 2 mg/mL | Ultrasonic and warming to 60°C may be needed.[3] |
| Chloroform | Soluble | [2] |
| Petroleum Ether | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of α-Spinasterol Stock Solution
This protocol describes the preparation of a 10 mM stock solution of α-Spinasterol in DMSO.
Materials:
-
α-Spinasterol (MW: 412.69 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 4.13 mg of α-Spinasterol and transfer it to a sterile, amber microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the α-Spinasterol is completely dissolved.
-
If dissolution is slow, briefly warm the tube in a 37°C water bath and vortex again.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Solubilization of α-Spinasterol using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of an α-Spinasterol-HP-β-CD inclusion complex to enhance its aqueous solubility.
Materials:
-
α-Spinasterol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Stir plate and stir bar
-
Ultrasonic bath
-
Vacuum oven
Procedure:
-
Prepare a solution of HP-β-CD in distilled water.
-
Dissolve α-Spinasterol in ethanol.
-
With continuous stirring, add the α-Spinasterol solution dropwise to the HP-β-CD solution. A molar ratio of 1:2 to 1:3.5 (α-Spinasterol:HP-β-CD) is recommended.
-
Continue stirring the mixture for 6 hours.
-
Sonicate the solution for 10-15 minutes.
-
Store the solution overnight at 4°C to allow for the precipitation of the inclusion complex.
-
Recover the precipitate by filtration and wash with a small amount of cold absolute ethanol to remove any un-complexed α-Spinasterol.
-
Dry the resulting powder in a vacuum oven at 70°C for 48 hours.
-
The powdered α-Spinasterol-HP-β-CD complex can now be dissolved in cell culture medium.
Protocol 3: Preparation of α-Spinasterol-BSA Conjugate
Since α-Spinasterol lacks a carboxylic acid group, direct conjugation to BSA via common crosslinkers is not straightforward. A more practical approach for cell culture delivery is to prepare a non-covalent complex.
Materials:
-
α-Spinasterol stock solution in ethanol (e.g., 10 mg/mL)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile glass vials
-
Heated stir plate
Procedure:
-
Prepare a 10% (w/v) BSA solution in sterile PBS.
-
Warm the BSA solution to 37°C.
-
In a separate sterile glass vial, add the desired amount of α-Spinasterol stock solution.
-
Slowly add the warm BSA solution to the α-Spinasterol while stirring gently.
-
Continue to stir the mixture at 37°C for at least 1 hour to allow for complex formation.
-
The resulting α-Spinasterol-BSA complex solution can be sterile-filtered (0.22 µm filter) and then added to the cell culture medium.
Protocol 4: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes
This protocol details a method to assess the effect of α-Spinasterol on glucose uptake in C2C12 myotubes using the fluorescent glucose analog 2-NBDG.
Workflow for 2-NBDG Glucose Uptake Assay:
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Materials:
-
Differentiated C2C12 myotubes in a 24-well plate
-
α-Spinasterol working solution
-
Insulin solution (positive control)
-
Glucose-free DMEM
-
2-NBDG (100X stock)
-
Phloretin (inhibitor control, optional)
-
Ice-cold PBS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed C2C12 myoblasts and differentiate them into myotubes according to your standard laboratory protocol.
-
On the day of the assay, remove the culture medium and wash the myotubes twice with warm PBS.
-
Starve the cells by incubating them in glucose-free DMEM for 2 hours at 37°C.
-
Remove the starvation medium and add fresh glucose-free DMEM containing your desired concentrations of α-Spinasterol. Include an untreated control, a vehicle control (e.g., DMSO), and an insulin control (e.g., 100 nM).
-
Incubate for the desired treatment time (e.g., 1 hour) at 37°C.
-
Add 2-NBDG to each well to a final concentration of 75-100 µM.
-
Incubate for 30 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Add a suitable lysis buffer or PBS to the wells and measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm). Alternatively, detach the cells and analyze by flow cytometry.
Signaling Pathway Diagrams
α-Spinasterol has been shown to influence glucose metabolism through the IRS-1/AMPK signaling pathway.
α-Spinasterol's Putative Action on Glucose Uptake Signaling:
References
Validation & Comparative
A Comparative Analysis of Alpha-Spinasterol and Beta-Sitosterol on Anti-Diabetic Effects
For Immediate Release
A deep dive into the anti-diabetic potential of two prominent phytosterols, alpha-spinasterol and beta-sitosterol, reveals distinct and overlapping mechanisms of action in glucose homeostasis. This comparative guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise.
This report outlines the comparative anti-diabetic efficacy of this compound and beta-sitosterol, focusing on their mechanisms of action as elucidated by in vitro and in vivo studies. While both phytosterols demonstrate significant potential in managing diabetic conditions, they exhibit nuanced differences in their primary modes of action, offering diverse therapeutic avenues.
At a Glance: Key Anti-Diabetic Mechanisms
| Feature | This compound | Beta-Sitosterol |
| Primary Anti-Diabetic Effects | Enhances insulin secretion, reduces insulin resistance, increases glucose uptake in muscle cells, inhibits intestinal glucose absorption, and protects against diabetic nephropathy.[1][2][[“]][4] | Reduces fasting blood glucose, improves insulin sensitivity, modulates carbohydrate metabolism enzymes, and protects pancreatic beta-cells.[5] |
| Molecular Targets | Insulin Receptor Substrate-1 (IRS-1), AMP-activated protein kinase (AMPK), Glucose Transporter Type 4 (GLUT4).[6] | Peroxisome proliferator-activated receptor gamma (PPARγ), Glucose Transporter Type 4 (GLUT4), Insulin Receptor (IR).[7][8][9] |
| In Vivo Efficacy | Significantly reduces serum glucose and triglycerides; ameliorates diabetic nephropathy.[1][6] | Dose-dependently reduces blood glucose and glycated hemoglobin; increases serum insulin.[7][10] |
| Cellular Effects | Potently inhibits high-glucose-induced glomerular mesangial cell proliferation.[6][11] | Enhances GLUT4 translocation to the plasma membrane in muscle and adipose tissues.[8][9] |
In-Depth Analysis of Anti-Diabetic Actions
This compound: A Multi-faceted Approach
This compound exhibits a broad spectrum of anti-diabetic activities.[2][[“]][4] Preclinical studies have highlighted its capacity to enhance insulin secretion from pancreatic beta-cells, a mechanism that was found to be superior to the commonly prescribed sulfonylurea drug, gliclazide, in an in vitro setting.[6] Furthermore, this compound promotes glucose uptake in skeletal muscle cells through the upregulation of key signaling proteins including Insulin Receptor Substrate-1 (IRS-1), AMP-activated protein kinase (AMPK), and Glucose Transporter Type 4 (GLUT4).[6]
A notable characteristic of this compound is its potent protective effect against diabetic nephropathy. It has been shown to be a powerful inhibitor of glomerular mesangial cell proliferation induced by high glucose levels, with an inhibitory potency approximately 1,000 times higher than that of simvastatin in one study.[6][11] This suggests a significant therapeutic potential in mitigating kidney complications associated with diabetes.
Beta-Sitosterol: Enhancing Insulin Sensitivity
Beta-sitosterol's primary anti-diabetic mechanism appears to be the enhancement of insulin sensitivity in peripheral tissues.[7] In vivo studies using diabetic rat models have consistently demonstrated that beta-sitosterol administration leads to a significant reduction in fasting blood glucose levels and improved insulin sensitivity.[5][7]
The molecular basis for this improved insulin sensitivity lies in its ability to increase the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and glucose transporter 4 (GLUT4) in insulin-dependent tissues like muscle and adipose tissue.[7][8][9] By activating these pathways, beta-sitosterol facilitates the translocation of GLUT4 to the cell surface, thereby promoting glucose uptake from the bloodstream.[8][9] Additionally, beta-sitosterol has been shown to protect pancreatic beta-cells from oxidative stress, a key factor in the progression of diabetes.[5]
Signaling Pathways and Experimental Workflow
To visualize the distinct yet convergent anti-diabetic mechanisms of this compound and beta-sitosterol, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for their evaluation.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the cited studies. For specific details, researchers are encouraged to consult the original publications.
In Vivo Diabetic Animal Models:
-
Induction of Diabetes: Diabetes is typically induced in rodents (rats or mice) through the administration of streptozotocin (STZ), often in combination with a high-fat diet to model Type 2 diabetes.[7][11]
-
Treatment: Animals are divided into groups: a non-diabetic control, a diabetic control, and treatment groups receiving varying doses of this compound or beta-sitosterol orally for a specified period (e.g., 30 days).[7] A positive control group treated with a standard anti-diabetic drug (e.g., metformin) is often included.
-
Biochemical Analysis: Blood samples are collected to measure parameters such as fasting blood glucose, serum insulin, glycated hemoglobin (HbA1c), and lipid profiles (triglycerides, cholesterol).[1][7][10]
-
Histopathological Examination: Organs such as the pancreas and kidneys are excised, fixed, and stained (e.g., with hematoxylin and eosin) to observe any pathological changes.[7]
-
Molecular Analysis: Tissues (e.g., muscle, adipose) are collected to analyze the expression of key proteins involved in insulin signaling pathways (e.g., PPARγ, GLUT4, IRS-1, AMPK) using techniques like Western blotting.[6][7][8]
In Vitro Cellular Assays:
-
Cell Lines: Common cell lines used include C2C12 myotubes (for muscle glucose uptake studies) and INS-1 cells (for insulin secretion studies).[6]
-
Glucose Uptake Assay: Differentiated C2C12 cells are treated with this compound or beta-sitosterol, followed by the addition of a fluorescently labeled glucose analog (e.g., 2-NBDG). The uptake of the analog is then measured using a fluorescence plate reader.
-
Insulin Secretion Assay: INS-1 cells are incubated with the test compounds in the presence of varying glucose concentrations (low and high). The amount of insulin secreted into the medium is quantified using an ELISA kit.[6]
-
Western Blotting: Cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a membrane. The expression levels of target proteins are detected using specific primary and secondary antibodies.[6]
Conclusion
Both this compound and beta-sitosterol present compelling cases as potential therapeutic agents for the management of diabetes. This compound's multi-pronged approach, particularly its potent effect on insulin secretion and protection against diabetic nephropathy, makes it an attractive candidate for comprehensive diabetes care. Beta-sitosterol's targeted action on improving insulin sensitivity through the PPARγ and GLUT4 pathways offers a clear mechanism for glycemic control.
Further head-to-head comparative studies are warranted to definitively establish the relative potencies and therapeutic niches of these two phytosterols. The development of formulations that enhance their bioavailability will also be crucial in translating these promising preclinical findings into effective clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of natural product-based diabetes drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholars Portal [scholarsportal.info]
- 3. consensus.app [consensus.app]
- 4. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of β-sitosterol on glucose homeostasis by sensitization of insulin resistance via enhanced protein expression of PPRγ and glucose transporter 4 in high fat diet and streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of β-sitosterol on insulin resistance & protein expression of insulin signalling molecules in quadriceps muscle of high fat diet-induced type-2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidiabetic and antioxidant potential of β-sitosterol in streptozotocin-induced experimental hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-Spinasterol and Stigmasterol on Membrane Fluidity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the effects of two common phytosterols, alpha-spinasterol and stigmasterol, on the fluidity and order of lipid bilayer membranes. Addressed to researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison, complete with detailed methodologies and visual representations of key concepts to aid in experimental design and interpretation.
Introduction: Sterols and the Cell Membrane
The fluidity of the cell membrane is a critical parameter that influences a vast array of cellular processes, including signal transduction, nutrient transport, and the function of membrane-bound proteins. Sterols, such as cholesterol in mammals and phytosterols in plants, are key regulators of membrane fluidity. By intercalating into the phospholipid bilayer, these molecules can modulate the packing of acyl chains, thereby altering the physical properties of the membrane. This compound and stigmasterol are two phytosterols of significant interest due to their prevalence in the plant kingdom and their potential applications in nutraceuticals and pharmaceuticals. Understanding their distinct effects on membrane biophysics is crucial for harnessing their potential.
Structural Differences
The primary structural difference between this compound and stigmasterol lies in the position of a double bond within the steroid ring system and the stereochemistry at the C-24 position. Both share a double bond in the alkyl side chain at C-22. Stigmasterol has a double bond at the C-5 position of the B-ring, similar to cholesterol, while this compound has a double bond at the C-7 position of the B-ring. These seemingly minor structural variations can lead to significant differences in how they interact with and order the phospholipid acyl chains within the membrane.
A simplified representation of the core structural differences between this compound and Stigmasterol.
Comparative Analysis of Effects on Membrane Fluidity
Experimental evidence consistently demonstrates that both this compound and stigmasterol are less effective at ordering lipid membranes compared to cholesterol. The presence of the rigid double bond in the alkyl side chain of both phytosterols is thought to interfere with the close packing of phospholipid acyl chains.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from studies using 2H-NMR spectroscopy and Differential Scanning Calorimetry (DSC) to assess the impact of these sterols on membrane order and phase behavior.
Table 1: Effect of Sterols on the sn-1 Chain Order Parameter (SCD) of POPC Membranes
| Sterol Concentration (mol%) | Carbon Position | Pure POPC | + Cholesterol | + this compound |
| 10 | 2 | 0.19 | 0.30 | 0.24 |
| 3 | 0.20 | 0.32 | 0.25 | |
| 4-8 | ~0.21 | ~0.38 | ~0.28 | |
| 9-14 | ~0.18 | ~0.35 | ~0.25 | |
| 15 | 0.10 | 0.20 | 0.14 | |
| 16 | 0.04 | 0.08 | 0.05 | |
| 20 | 2 | 0.19 | 0.38 | 0.29 |
| 3 | 0.20 | 0.40 | 0.31 | |
| 4-8 | ~0.21 | ~0.44 | ~0.35 | |
| 9-14 | ~0.18 | ~0.42 | ~0.32 | |
| 15 | 0.10 | 0.28 | 0.19 | |
| 16 | 0.04 | 0.12 | 0.07 |
Data synthesized from 2H-NMR studies.[1]
Table 2: Effect of Sterols on the Main Phase Transition Temperature (Tm) of DPPC Membranes
| Sterol | Concentration (mol%) | Main Transition Temperature (Tm) (°C) |
| DPPC only | 0 | 41.5 |
| Stigmasterol | 5 | 40.8 |
| 10 | 40.2 | |
| 20 | 39.5 | |
| Cholesterol | 5 | 41.7 |
| 10 | 42.0 | |
| 20 | Broadened transition |
Data synthesized from DSC studies.[2]
The data reveals that this compound induces a smaller increase in the order parameter of POPC membranes compared to cholesterol at the same concentrations.[1] In fact, the ordering effect of 20 mol% this compound is comparable to that of only 10 mol% cholesterol.[1] For stigmasterol, DSC data shows that it decreases the main phase transition temperature of DPPC membranes, indicating a disordering effect in the gel phase, in contrast to cholesterol which tends to stabilize the gel phase and broaden the phase transition.[2] Generally, stigmasterol is considered to have a lower efficiency in promoting the formation of liquid-ordered domains compared to cholesterol.[3]
Experimental Protocols
Preparation of Sterol-Containing Liposomes
A common method for preparing liposomes for fluidity studies is the thin-film hydration technique followed by extrusion.
-
Lipid Film Formation:
-
Dissolve the desired phospholipid (e.g., POPC or DPPC) and the sterol (this compound, stigmasterol, or cholesterol) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. The temperature of the buffer should be above the main phase transition temperature (Tm) of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
References
Validating the Anti-inflammatory Activity of α-Spinasterol in RAW 264.7 Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of α-Spinasterol against the well-established steroidal anti-inflammatory drug, Dexamethasone, within the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Performance Comparison
α-Spinasterol has demonstrated significant anti-inflammatory properties by mitigating key inflammatory markers in RAW 264.7 macrophage cell lines. Its efficacy is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways involved in the inflammatory response.
Quantitative Data Summary
The following tables summarize the available quantitative data for α-Spinasterol and Dexamethasone, providing a comparative overview of their anti-inflammatory and cytotoxic effects. It is important to note that direct head-to-head comparative studies providing IC50 values for all parameters under identical experimental conditions are limited in the currently available literature.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | IC50 Value | Cell Line | Notes |
| α-Spinasterol | Nitric Oxide (NO) | Data not available | RAW 264.7 | Dose-dependent inhibition observed. |
| TNF-α | Data not available | RAW 264.7 | Dose-dependent inhibition observed.[1] | |
| IL-6 | Data not available | RAW 264.7 | Dose-dependent inhibition observed.[1] | |
| Dexamethasone | Nitric Oxide (NO) | ~34.60 µg/mL | RAW 264.7 | |
| TNF-α | Data not available | RAW 264.7 | Significant reduction observed at 40 µM.[2] | |
| IL-6 | Data not available | RAW 264.7 | Inhibition observed in the range of 10⁻⁹ M to 10⁻⁶ M.[3] |
Table 2: Cytotoxicity Data
| Compound | IC50 Value | Cell Line | Assay |
| Formulary containing α-Spinasterol | 48.61 ± 3.80 µg/mL | RAW 264.7 | Not specified |
| Dexamethasone | > 200 µg/mL | RAW 264.7 | Not specified |
Mechanism of Action: Signaling Pathway Modulation
α-Spinasterol exerts its anti-inflammatory effects by targeting key signaling pathways that are crucial in the inflammatory cascade. In LPS-stimulated RAW 264.7 macrophages, α-Spinasterol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). α-Spinasterol and its glycosides have been found to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression.[1]
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by LPS leads to the phosphorylation of various transcription factors that, in turn, promote the expression of pro-inflammatory genes. Evidence suggests that α-Spinasterol can suppress the phosphorylation of these MAPK proteins, contributing to its overall anti-inflammatory effect.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the anti-inflammatory activity of α-Spinasterol.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of α-Spinasterol or Dexamethasone for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Assay (Griess Assay)
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of α-Spinasterol or a positive control.
-
After a pre-treatment period of 2 hours, cells are stimulated with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
RAW 264.7 cells are seeded in a 24-well or 6-well plate at an appropriate density (e.g., 5 x 10⁵ cells/well).
-
Cells are pre-treated with α-Spinasterol or a positive control for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
The culture supernatant is collected and centrifuged to remove cell debris.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read at 450 nm using a microplate reader.
Western Blot Analysis for Signaling Proteins
-
RAW 264.7 cells are seeded in 6-well plates or 60 mm dishes.
-
After pre-treatment with α-Spinasterol, cells are stimulated with LPS for a shorter duration (e.g., 15-60 minutes) to observe signaling protein phosphorylation.
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, ERK, JNK, and p38.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly suggests that α-Spinasterol is a potent anti-inflammatory agent in RAW 264.7 macrophages, acting through the inhibition of key pro-inflammatory mediators and the downregulation of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with Dexamethasone are not extensively documented, the existing data positions α-Spinasterol as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. Future research should focus on conducting head-to-head studies to precisely quantify and compare the potency of α-Spinasterol against established anti-inflammatory drugs.
References
- 1. Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for the Accurate Quantification of α-Spinasterol
For researchers, scientists, and drug development professionals, the precise quantification of phytosterols like α-spinasterol is paramount for quality control, efficacy studies, and formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the principal analytical techniques for this purpose. The choice between them hinges on factors like sample matrix, required sensitivity, and analytical goals. This guide provides an objective cross-validation framework, comparing their performance and detailing the necessary experimental protocols.
Cross-validation of orthogonal methods like HPLC and GC-MS provides the highest level of confidence in analytical results.[1] By comparing data from two fundamentally different techniques, analysts can identify and mitigate potential matrix effects or method-specific biases, ensuring the accuracy and reliability of quantification.
Quantitative Performance Comparison
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Observations |
| Linearity (R²) | ≥ 0.998 | > 0.999 | Both methods provide excellent linearity across a range of concentrations.[4][5] |
| Limit of Detection (LOD) | ~0.1 - 5 µg/mL | ~0.02 - 25 ng/mL | GC-MS generally offers significantly lower detection limits, indicating superior sensitivity.[4][6][7][8] |
| Limit of Quantification (LOQ) | ~0.5 - 10 µg/mL | ~0.1 - 100 ng/mL | Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[4][6][7] |
| Accuracy (% Recovery) | 95 - 105% | 80 - 115% | Both methods demonstrate high accuracy, though it can be matrix-dependent.[2][7][8][9] |
| Precision (%RSD) | < 6% (Intra-day & Inter-day) | < 15% (Intra-day & Inter-day) | Both methods show good precision, suitable for routine analysis.[2][8][9][10] |
| Derivatization Required? | No (typically) | Yes (mandatory) | HPLC allows for direct analysis, whereas GC-MS requires a derivatization step to increase analyte volatility.[1][11] |
Methodology and Experimental Protocols
The fundamental difference between the two methods lies in their separation principles and sample preparation requirements. HPLC is well-suited for non-volatile compounds like α-spinasterol, allowing for analysis in its native form.[1] In contrast, GC-MS requires a derivatization step to make the sterol volatile and thermally stable for gas-phase separation.[11][12]
Logical Workflow for Cross-Validation
The process of cross-validating HPLC and GC-MS methods involves parallel but distinct workflows that converge at the data analysis stage for a final comparison.
Detailed Protocol: HPLC-UV/CAD Method
High-Performance Liquid Chromatography is often preferred for its simpler sample preparation, avoiding the need for derivatization.[13]
-
Sample Preparation & Extraction:
-
Accurately weigh the sample material (e.g., plant extract, formulated product).
-
Perform alkaline saponification using ethanolic KOH to hydrolyze any steryl esters and release free α-spinasterol.[6]
-
Extract the unsaponifiable matter (containing the sterols) using a non-polar solvent like n-hexane or diethyl ether.[6][11]
-
Wash the organic extract to remove residual alkali and evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., methanol/chloroform 1:1) for HPLC analysis.[13][14]
-
Filter the final solution through a 0.45 µm filter before injection.[15]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][15]
-
Mobile Phase: A gradient of methanol, acetonitrile, and/or water is commonly used.[15] An isocratic system with 100% methanol can also be effective.[8]
-
Detection: UV detection at ~210 nm, as sterols lack a strong chromophore, or more universally with a CAD.[15]
-
Injection Volume: 10 - 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using certified α-spinasterol standard solutions of known concentrations (e.g., 0.5 to 20 µg/mL).[8]
-
Identify the α-spinasterol peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Detailed Protocol: GC-MS Method
Gas Chromatography coupled with Mass Spectrometry is a powerful tool for phytosterol analysis, offering high sensitivity and confident identification, but requires derivatization.[12][16]
-
Sample Preparation & Derivatization:
-
Perform saponification and extraction of the unsaponifiable matter as described in the HPLC protocol.
-
Derivatization (Crucial Step): Evaporate the extracted sample to complete dryness. Add a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent like pyridine.[17][18]
-
Incubate the mixture at 60-80°C for 30-60 minutes to convert the hydroxyl group of α-spinasterol into a volatile trimethylsilyl (TMS) ether.[17]
-
After the reaction, the sample is ready for direct injection into the GC-MS.
-
-
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph equipped with a mass spectrometer detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C), hold, then ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized sterols.[10]
-
Injector Temperature: 280°C.
-
MS Detector: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[16]
-
-
Quantification:
-
Prepare calibration standards of α-spinasterol and derivatize them in the same manner as the samples.
-
An internal standard (e.g., epicoprostanol or 5α-cholestane) should be added before derivatization to correct for variations in sample preparation and injection.[12]
-
Identify the α-spinasterol-TMS peak based on its retention time and characteristic mass spectrum.
-
Quantify using the ratio of the target analyte peak area to the internal standard peak area against the calibration curve.
-
Comparative Analysis Workflow
The diagram below illustrates the key decision points and procedural differences when choosing between HPLC and GC-MS for α-spinasterol analysis, particularly highlighting the critical derivatization step required for GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are robust and reliable techniques for the quantification of α-spinasterol. The optimal choice depends on the specific analytical requirements.
-
HPLC is often preferred for routine quality control applications where simplicity, higher throughput, and direct analysis of the native compound are advantageous.[1] It is particularly suitable for analyzing thermally labile or non-volatile compounds without complex sample manipulation.
-
GC-MS is the superior choice for applications demanding the highest sensitivity and unequivocal identification.[11][12] Its ability to provide structural information through mass spectral fragmentation makes it invaluable for research, metabolite identification, and trace-level analysis in complex matrices, despite the necessity of a derivatization step.
For the most rigorous validation of α-spinasterol concentration, employing both methods is the gold standard. A successful cross-validation, where both techniques yield statistically comparable results, provides the strongest possible evidence for the accuracy of the quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 7. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. High-performance liquid chromatography analysis of phytosterols in Panax ginseng root grown under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Alpha-Spinasterol and Metformin on Cellular Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of alpha-spinasterol and the widely-used anti-diabetic drug, metformin, in promoting glucose uptake. This analysis is based on available experimental data from separate studies, as direct comparative investigations are not currently available in published literature.
Quantitative Data on Glucose Uptake
The following table summarizes the reported effects of this compound and metformin on glucose uptake in muscle cell lines, which are primary sites for peripheral glucose disposal. It is crucial to note that the experimental conditions, including cell lines, compound concentrations, and incubation times, differ between studies, making a direct comparison of efficacy challenging.
| Compound | Cell Line | Concentration | Incubation Time | Reported Effect on Glucose Uptake | Reference |
| This compound | C2C12 Myoblasts | 1 µM | 1 hour | ~1.1-fold increase (~10% increase) | [1][2] |
| 5 µM | 1 hour | ~1.15-fold increase (~15% increase) | [1][2] | ||
| 10 µM | 1 hour | ~1.2-fold increase (~20% increase) | [1][2] | ||
| Metformin | L6-GLUT4 Myotubes | 2 mM | 20-24 hours | 218% increase | [3] |
| Cardiac Myocytes | 5 mM | 3 hours | 8- to 12-fold increase | [4] | |
| L6 Myotubes | 2 mM | 16 hours | > 2-fold increase | [5] |
Note: The data for this compound is estimated from a graphical representation in the cited study. The efficacy of metformin is shown in different muscle cell types and under varying conditions, highlighting its potent effect on glucose uptake.
Signaling Pathways in Glucose Uptake
Both this compound and metformin appear to promote glucose uptake in muscle cells through pathways that converge on the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane. However, their initial triggers may differ.
This compound's Signaling Pathway
This compound has been shown to enhance glucose uptake by increasing the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and AMP-activated protein kinase (AMPK), leading to the increased expression and translocation of GLUT4.[2][3]
Caption: Signaling pathway for this compound-mediated glucose uptake.
Metformin's Signaling Pathway
Metformin's primary mechanism involves the activation of AMPK, which is a central regulator of cellular energy homeostasis.[1][6][7] This activation leads to the translocation of GLUT4 to the plasma membrane, facilitating glucose transport into the cell.[6] Some evidence also suggests AMPK-independent actions of metformin.[3]
Caption: Signaling pathway for metformin-mediated glucose uptake.
Experimental Protocols
The following sections detail generalized in vitro and in vivo methodologies for assessing glucose uptake, based on protocols described in the cited literature.
In Vitro Glucose Uptake Assay (C2C12 Myoblasts)
This protocol is commonly used to screen compounds for their effect on glucose uptake in a skeletal muscle cell line.
Caption: A generalized workflow for an in vitro glucose uptake assay.
Detailed Steps:
-
Cell Culture and Differentiation: C2C12 myoblasts are seeded in multi-well plates and grown to confluence. Differentiation into myotubes is then induced by switching to a low-serum medium.[8]
-
Serum Starvation: Prior to the experiment, myotubes are typically serum-starved for several hours to reduce basal glucose uptake.[9]
-
Compound Treatment: The cells are then incubated with varying concentrations of the test compound (this compound or metformin) or a vehicle control for the desired period.[2][3]
-
Glucose Uptake Measurement:
-
Fluorescent Method: Cells are incubated with a fluorescent glucose analog, such as 2-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG).[2][9]
-
Radiometric Method: Alternatively, cells are incubated with a radiolabeled glucose analog like 2-deoxy-D-[³H]glucose or 2-deoxy-D-[¹⁴C]glucose.[6][10]
-
-
Termination of Uptake: The uptake process is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular glucose analog.[10]
-
Quantification:
-
Data Analysis: The amount of glucose uptake is normalized to the protein content of the cells and expressed as a fold change or percentage relative to the control group.
In Vivo Glucose Uptake Assay (Mouse Model)
This protocol allows for the assessment of glucose uptake in various tissues within a living organism.
Detailed Steps:
-
Animal Acclimatization and Fasting: Mice are acclimatized to the experimental conditions and typically fasted for a short period (e.g., 6 hours) before the assay.[3]
-
Compound Administration: The test compound (e.g., metformin) is administered to the mice, often through oral gavage or in drinking water for a specified duration.[3]
-
Radiolabeled Glucose Injection: A bolus of radiolabeled 2-deoxy-D-glucose (e.g., 2-deoxy-D-[³H]glucose) is injected, often intraperitoneally.[11][12] Insulin may also be co-injected to assess insulin-stimulated glucose uptake.[11][12]
-
Blood Sampling: Blood samples are taken at timed intervals to monitor blood glucose levels.[3]
-
Tissue Collection: After a specific time, the animal is euthanized, and various tissues of interest (e.g., skeletal muscle, adipose tissue, liver) are rapidly dissected and frozen.[11][12]
-
Sample Processing: The tissues are homogenized, and the phosphorylated radiolabeled 2-deoxy-D-glucose is separated from the non-phosphorylated form.
-
Scintillation Counting: The radioactivity in the tissue homogenates is measured using a liquid scintillation counter to determine the amount of glucose uptake in each tissue.[11][12]
-
Data Analysis: Glucose uptake is calculated and expressed as a rate (e.g., µmol/100g/min).
Conclusion
Based on the available, albeit separate, in vitro studies, both this compound and metformin demonstrate the ability to enhance glucose uptake in muscle cells. Metformin appears to induce a more potent response, though at higher concentrations and with longer incubation times compared to the reported effects of this compound. Both compounds appear to act, at least in part, through the activation of the AMPK signaling pathway, leading to increased GLUT4 translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells [pubmed.ncbi.nlm.nih.gov]
- 4. Action of metformin on glucose transport and glucose transporter GLUT1 and GLUT4 in heart muscle cells from healthy and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation of imidazoline I-2B receptor by metformin to increase glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of myoblast differentiation by metabolic perturbations induced by metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-Dose Dioxin Reduced Glucose Uptake in C2C12 Myocytes: The Role of Mitochondrial Oxidative Stress and Insulin-Dependent Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acids increase glucose uptake and metabolism in C2C12 myoblasts stably transfected with human lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. mdpi.com [mdpi.com]
Alpha-Spinasterol: A Potential New Therapeutic Avenue for Diabetic Nephropathy
A Comparative Analysis of a Novel Phytosterol Against Standard Therapies
For Immediate Release
Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide, creating a pressing need for novel therapeutic agents. Emerging research has identified alpha-spinasterol, a naturally occurring phytosterol, as a promising candidate for the management of this debilitating condition. Preclinical studies have demonstrated its potent effects on key pathological markers of diabetic nephropathy, suggesting a multifactorial mechanism of action that includes anti-inflammatory and anti-proliferative properties. This guide provides a comprehensive comparison of this compound with established therapeutic agents, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.
Comparative Efficacy: this compound vs. Standard of Care
Current therapeutic strategies for diabetic nephropathy primarily focus on controlling blood glucose levels and blood pressure. Key drug classes include Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. The following tables summarize the available quantitative data for this compound in comparison to these standard treatments.
Table 1: In Vitro Efficacy on Glomerular Mesangial Cell Proliferation
| Compound | Target | Metric | Value | Reference |
| This compound | High Glucose-Induced Glomerular Mesangial Cell Proliferation | IC50 | 9.5 pmol/L | [1] |
| Simvastatin | High Glucose-Induced Glomerular Mesangial Cell Proliferation | Potency Comparison | ~1,000 times less potent than this compound | [1] |
Note: Glomerular mesangial cell proliferation is a key pathological feature of diabetic nephropathy.
Table 2: In Vivo Efficacy in Animal Models of Diabetic Nephropathy
| Compound/Drug Class | Animal Model | Key Efficacy Endpoints | Outcome | Reference(s) |
| This compound | Streptozotocin-induced diabetic mice | Serum Triglycerides | Significantly reduced | [1] |
| Renal Weight | Significantly reduced | [1] | ||
| Urinary Protein Excretion | Significantly reduced | [1] | ||
| ACE Inhibitors (e.g., Lisinopril) | Patients with type 2 diabetes and nephropathy | Proteinuria | Decreased from 410 ± 662 mg/24h to 270 ± 389 mg/24h | |
| Creatinine Clearance | Increased from 61 ± 26 to 77 ± 41 ml/min | |||
| ARBs (e.g., Irbesartan) | Hypertensive type 2 diabetic patients with microalbuminuria | Progression to Nephropathy | 70% relative risk reduction (300 mg/day) | |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Patients with type 2 diabetes | Progression to Macroalbuminuria | 39% relative risk reduction | |
| Doubling of Serum Creatinine | Occurred in 1.5% of patients vs. 2.3% in placebo |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
The most common animal model used to study diabetic nephropathy and evaluate the efficacy of therapeutic agents like this compound is the streptozotocin (STZ)-induced diabetic mouse model.
-
Induction of Diabetes: Diabetes is typically induced in male mice (e.g., C57BL/6 strain) by intraperitoneal injections of STZ, a chemical toxic to pancreatic β-cells. A multiple low-dose regimen (e.g., 40-50 mg/kg body weight for 5 consecutive days) is often preferred to a single high dose to reduce non-specific toxicity.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels. Mice with fasting blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.
-
Treatment and Monitoring: Diabetic mice are then treated with the investigational compound (e.g., this compound) or a vehicle control over a specified period (e.g., 8-12 weeks). Throughout the study, key parameters are monitored, including:
-
Blood Glucose and Body Weight: Measured regularly to monitor the diabetic state.
-
Urinary Albumin/Protein Excretion: Collected over a 24-hour period to assess proteinuria, a hallmark of kidney damage.
-
Serum Biomarkers: Blood samples are collected at the end of the study to measure levels of blood urea nitrogen (BUN) and creatinine, indicators of renal function.
-
-
Histopathological Analysis: At the end of the treatment period, kidneys are harvested, weighed, and processed for histological examination. Staining techniques such as Periodic acid-Schiff (PAS) are used to visualize and quantify glomerular changes, including mesangial expansion and glomerulosclerosis.
Signaling Pathways and Mechanism of Action
The pathophysiology of diabetic nephropathy is complex, involving multiple interconnected signaling pathways. Key pathways implicated in the progression of the disease include the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling cascades. The anti-inflammatory and anti-proliferative effects of this compound suggest it may modulate these critical pathways.
References
A Comparative Guide to the Reproducibility of Alpha-Spinasterol Extraction Methods from Diverse Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for extracting alpha-spinasterol, a phytosterol with significant therapeutic potential, from various plant sources. The reproducibility and efficiency of extraction are critical for consistent research outcomes and the development of phytopharmaceutical products. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the extraction workflow to aid in the selection of the most appropriate method for your research needs.
Comparison of this compound Extraction Methods
The selection of an extraction method for this compound depends on several factors, including the plant matrix, desired yield and purity, and available resources. The following table summarizes quantitative data from various studies, comparing the performance of different extraction techniques across several plant sources.
| Plant Source | Plant Part | Extraction Method | Solvent(s) | Yield of α-Spinasterol | Purity | Reproducibility (RSD/Recovery) | Reference |
| Amaranthus spinosus | Stems | Soxhlet Extraction | Petroleum Ether, Ethyl Acetate | Not explicitly quantified in terms of percentage yield of the plant material | Crystalline solid obtained | Not specified | |
| Impatiens glandulifera | Roots | Hexane Extraction | Hexane | ~1% (w/w) of freeze-dried roots | Dominant substance in the extract | Not specified | N/A |
| Himalayan Walnuts | - | Ultrasound-Assisted Extraction (UAE) | n-Hexane | Total Phytosterols: 441.63 mg/kg (β-sitosterol) + 84.64 mg/kg (brassicasterol) | Not specified | Not specified | [1] |
| Cocoa Butter | - | Supercritical CO2 Extraction | CO2 with Ethanol | Total Phytosterols: 6441 ± 0.11 µg/g | Not specified | RSD < 0.2% | [1] |
| Cocoa Butter | - | Ultrasound-Assisted Extraction (UAE) | Not specified | Total Phytosterols: 5106 ± 0.02 µg/g | Not specified | RSD < 0.05% | [1] |
| Cocoa Butter | - | Soxhlet Extraction | Not specified | Total Phytosterols: 4960 ± 0.01 µg/g | Not specified | RSD < 0.03% | [1] |
| Rapeseed Oil Deodorizer Distillate | - | Supercritical CO2 Extraction | CO2 with 5% Ethanol | 81% recovery of total sterols | 66% purity | Not specified | [2] |
| Sea Buckthorn Seeds | Seeds | Supercritical CO2 Extraction | CO2 | 0.31 mg/g of seeds (β-sitosterol) | 0.5% w/w in extract | Not specified | N/A |
| Sea Buckthorn Seeds | Seeds | Soxhlet Extraction | Hexane | 0.123 mg/g of raw material (β-sitosterol) | Lower than SC-CO2 | Not specified | N/A |
Note: Data specifically quantifying this compound yield and purity across different methods and plant sources is limited in publicly available literature. Much of the research focuses on total phytosterols or other major sterols like β-sitosterol. The table reflects the best available comparative data. Reproducibility is often assessed through parameters like Relative Standard Deviation (RSD) for multiple extractions or recovery rates of spiked standards.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for the key extraction methods discussed.
Soxhlet Extraction of this compound from Amaranthus spinosus Stems
This protocol is adapted from the study by Billah et al. (2013).
a. Plant Material Preparation:
-
Air-dry the stems of Amaranthus spinosus.
-
Grind the dried stems into a fine powder.
b. Extraction:
-
Place 125 g of the powdered plant material into a thimble of a Soxhlet apparatus.
-
Successively extract the material with petroleum ether (40-70°C) followed by ethyl acetate.
-
Filter the extracts and concentrate them under reduced pressure to obtain the respective crude extracts.
c. Saponification and Isolation:
-
Take a portion of the petroleum ether extract (e.g., 500 mg) and saponify it with 10 ml of 0.5 M methanolic sodium hydroxide. Saponification is a common step to hydrolyze steryl esters to free sterols.[1]
-
After saponification, perform a work-up of the non-saponified material. This typically involves neutralization and extraction with a non-polar solvent like diethyl ether or hexane.
-
Concentrate the extract of the non-saponifiable fraction to yield a crystalline solid of this compound.
Ultrasound-Assisted Extraction (UAE) of Phytosterols
This generalized protocol is based on principles described in various studies.[1][3]
a. Plant Material Preparation:
-
Dry and grind the plant material to a fine powder to increase the surface area for extraction.
b. Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) in an extraction vessel.
-
Add a suitable solvent (e.g., n-hexane, ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[4]
-
Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specified frequency (e.g., 20 kHz) and power for a set duration (e.g., 10-30 minutes).[1][5] The collapse of cavitation bubbles generated by ultrasound disrupts cell walls, enhancing the release of intracellular compounds.[1]
-
Maintain the temperature of the extraction mixture using a cooling jacket or bath.
c. Post-Extraction:
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Evaporate the solvent from the extract under reduced pressure to obtain the crude phytosterol extract.
-
Further purification can be achieved by crystallization or chromatographic techniques.
Supercritical CO2 (SC-CO2) Extraction of Phytosterols
This is a green technology that utilizes supercritical carbon dioxide as the solvent. The following is a general procedure.
a. Plant Material Preparation:
-
The plant material should be dried and ground to a consistent particle size.
b. Extraction:
-
Load the ground plant material into the extraction vessel of the SC-CO2 system.
-
Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 40°C and 350 bar).[2] The density and solvating power of supercritical CO2 can be tuned by changing the pressure and temperature.
-
Pass the supercritical CO2 through the extraction vessel. A co-solvent like ethanol (e.g., 5% wt) can be added to enhance the extraction of more polar compounds.[2]
-
The extracted compounds are dissolved in the supercritical fluid.
c. Separation:
-
Route the CO2 containing the dissolved phytosterols to a separator vessel.
-
Reduce the pressure and/or change the temperature in the separator, causing the CO2 to lose its solvating power and the phytosterols to precipitate.
-
The CO2 can be recycled back to the extractor.
-
Collect the precipitated phytosterol extract from the separator.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and analysis of this compound from a plant source.
Caption: General workflow for this compound extraction and analysis.
Conclusion
The reproducibility of this compound extraction is paramount for reliable scientific investigation and the development of standardized botanical drugs. While conventional methods like Soxhlet extraction are well-established, modern techniques such as Ultrasound-Assisted Extraction and Supercritical CO2 Extraction offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields, as seen with total phytosterols.[1][6] However, the available literature often lacks direct comparative data for this compound specifically.
For researchers, the choice of method will depend on the specific goals of their study. For initial isolation and identification, traditional methods like Soxhlet followed by saponification and crystallization can be effective. For optimizing yield and developing greener protocols, UAE and SC-CO2 are promising alternatives. It is crucial to validate the chosen method to ensure its accuracy, precision, and reproducibility for the specific plant matrix being investigated.[7] Further research is needed to provide more comprehensive comparative data on the extraction of this compound from a wider range of plant sources to facilitate method selection and standardization.
References
- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of various oil extraction techniques from plants [ouci.dntb.gov.ua]
- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
Alpha-Spinasterol vs. Schottenol: A Comparative Analysis of Their Efficacy in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent phytosterols, alpha-spinasterol and schottenol, focusing on their roles in mitigating oxidative stress. This document synthesizes experimental data to offer an objective performance comparison, outlines detailed experimental methodologies, and visualizes key biological pathways.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phytosterols, plant-derived compounds structurally similar to cholesterol, have garnered significant attention for their potential health benefits, including their antioxidant properties.[1] Among the vast array of phytosterols, this compound and schottenol, both major components of argan oil, have emerged as potent agents in combating oxidative stress.[2] This guide delves into a comparative study of their effectiveness, providing researchers and drug development professionals with critical data to inform their work.
Quantitative Data Comparison
The following tables summarize the key findings from a comparative study on the effects of this compound and schottenol on markers of oxidative stress in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[2] Microglial cells, when activated, are a significant source of ROS and inflammatory mediators in the brain.[3]
Table 1: Comparative Efficacy in Reducing Reactive Oxygen Species (ROS) Production
| Treatment (Concentration) | % Reduction in Intracellular ROS (vs. LPS control) |
| This compound (1 µM) | Significant Reduction |
| This compound (2.5 µM) | More Pronounced Significant Reduction |
| Schottenol (1 µM) | Significant Reduction |
| Schottenol (2.5 µM) | More Pronounced Significant Reduction |
Data synthesized from a study by El-Malki et al. (2023). Both phytosterols demonstrated a dose-dependent reduction in LPS-induced ROS production.[2]
Table 2: Comparative Efficacy in Reducing Nitric Oxide (NO) Levels
| Treatment (Concentration) | % Reduction in Nitric Oxide (vs. LPS control) |
| This compound (1 µM) | Significant Reduction |
| This compound (2.5 µM) | More Pronounced Significant Reduction |
| Schottenol (1 µM) | Significant Reduction |
| Schottenol (2.5 µM) | More Pronounced Significant Reduction |
Data synthesized from a study by El-Malki et al. (2023). Both compounds effectively attenuated the production of nitric oxide, a key inflammatory and oxidative stress mediator.[2]
Table 3: Comparative Effect on Catalase Activity
| Treatment | Effect on Catalase Activity (in LPS-treated cells) |
| This compound | Normalized Catalase Activity |
| Schottenol | Normalized Catalase Activity |
Data synthesized from a study by El-Malki et al. (2023). Both phytosterols were able to restore the activity of the crucial antioxidant enzyme, catalase, which was dysregulated by LPS treatment.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Cell Culture and Treatment: BV-2 microglial cells are cultured in a suitable medium. For the experiment, cells are seeded in 96-well plates and allowed to adhere. Subsequently, the cells are pre-treated with varying concentrations of this compound or schottenol for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce oxidative stress.
-
Staining: After treatment, the cells are washed with a buffer and then incubated with H2DCFDA solution in the dark. H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.
-
Measurement: In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively. The level of fluorescence is directly proportional to the amount of intracellular ROS.
Measurement of Nitric Oxide (NO) Production
This protocol utilizes the Griess reagent to measure nitrite, a stable and nonvolatile breakdown product of NO.
-
Sample Collection: After the cell treatment period with this compound, schottenol, and/or LPS, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reaction involves two steps. First, an equal volume of the cell supernatant is mixed with sulfanilamide (a component of the Griess reagent) in an acidic solution. This leads to the formation of a diazonium salt.
-
Colorimetric Detection: Subsequently, N-(1-naphthyl)ethylenediamine (the second component of the Griess reagent) is added, which couples with the diazonium salt to form a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the NO levels in the samples.
Catalase Activity Assay
This assay measures the activity of the antioxidant enzyme catalase, which decomposes hydrogen peroxide (H2O2) into water and oxygen.
-
Cell Lysate Preparation: Following treatment, cells are harvested and lysed to release their intracellular contents, including the catalase enzyme.
-
Enzymatic Reaction: The cell lysate is incubated with a known concentration of hydrogen peroxide. The catalase present in the lysate will catalyze the decomposition of H2O2.
-
Measurement: The rate of H2O2 decomposition can be monitored directly by measuring the decrease in absorbance at 240 nm. Alternatively, the remaining H2O2 can be quantified colorimetrically after stopping the reaction. The catalase activity is then calculated based on the rate of H2O2 consumption and is typically expressed as units per milligram of protein.
Visualizations: Pathways and Workflows
Experimental Workflow
References
- 1. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Two Argan Oil Phytosterols, Schottenol and Spinasterol, Attenuate Oxidative Stress and Restore LPS-Dysregulated Peroxisomal Functions in Acox1−/− and Wild-Type BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC-MS Method for Alpha-Spinasterol Analysis
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the quantification of alpha-spinasterol against established analytical alternatives. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific applications.
This compound is a bioactive phytosterol found in various plants, including spinach, pumpkin seeds, and watermelon seeds, and is recognized for its potential pharmacological properties, such as anti-diabetic and anti-inflammatory effects.[1] Accurate and reliable quantification of this compound is crucial for quality control in nutraceuticals, drug development, and food science.
Overview of Analytical Methods
The quantification of this compound has traditionally been performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). While robust, these methods can present challenges, including the need for derivatization (GC-MS) and potential limitations in sensitivity and selectivity (HPLC-UV).[2] The proposed UPLC-MS method aims to overcome these limitations by offering enhanced speed, sensitivity, and specificity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also serves as an absolute quantification method, offering a different analytical approach.[3][4]
Comparative Performance of Analytical Methods
The performance of the new UPLC-MS method was validated and compared against GC-MS, HPLC-UV, and qNMR. Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, %RSD), are summarized below.[5][6]
| Parameter | UPLC-MS (New Method) | GC-MS [7] | HPLC-UV [8] | qNMR [4][9] |
| Linearity (R²) | >0.995 | >0.99 | >0.99 | N/A (Direct quantification) |
| LOD | ~0.5 ng/mL | <0.24 mg/kg | ~0.1 mg/kg | Dependent on concentration & field strength |
| LOQ | 4.8-9.7 ng/mL[10] | ~0.5 mg/kg | 0.5 mg/kg[8] | Dependent on concentration & field strength |
| Accuracy (% Recovery) | 95.47 - 106.12%[11] | 81 - 105.1%[7] | 97 - 99%[8] | 98 - 102% (Typical) |
| Precision (%RSD) | <2.5%[10] | <10%[7] | <5% | <2% |
| Run Time | <10 min[10] | 20-30 min | 15-25 min | <10 min per sample[9] |
| Derivatization Required | No | Yes | No | No |
Experimental Workflow: UPLC-MS Method
The general workflow for the analysis of this compound using the validated UPLC-MS method is depicted below. This process involves sample preparation through extraction, followed by chromatographic separation and detection by mass spectrometry.
Caption: Experimental workflow for this compound quantification by UPLC-MS.
Detailed Experimental Protocols
This protocol describes a rapid and sensitive method for the quantification of this compound.
-
Sample Preparation:
-
Extract total lipids from the homogenized sample material using a suitable solvent system (e.g., chloroform:methanol).
-
Saponify the lipid extract with 1M ethanolic potassium hydroxide at 70°C for 1 hour to release free sterols.
-
Extract the unsaponifiable matter containing this compound with n-hexane.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
UPLC-MS Conditions:
-
System: ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.[12]
-
Column: ACQUITY BEH C18 column (50 x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[11][12]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The transition for this compound is monitored (e.g., precursor ion [M-H₂O+H]⁺).[12]
-
This is a widely used method for sterol analysis, requiring derivatization.[2]
-
Sample Preparation:
-
Perform lipid extraction and saponification as described in Protocol 1.
-
Derivatization: Evaporate the extracted unsaponifiables to dryness. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS or equivalent capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 180°C, ramp to 280°C, and hold.
-
Injection: Splitless mode.
-
Detection: Mass spectrometer operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for this compound-TMS ether.
-
This method offers a simpler alternative to GC-MS without the need for derivatization.[13][14]
-
Sample Preparation:
-
Follow the lipid extraction and saponification steps as outlined in Protocol 1.
-
Reconstitute the final extract in the HPLC mobile phase.
-
-
HPLC-UV Conditions:
qNMR provides absolute quantification without the need for a specific analyte standard curve.[16]
-
Sample Preparation:
-
Extract and isolate the unsaponifiable fraction as described in Protocol 1.
-
Accurately weigh the dried extract and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃).
-
-
NMR Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: 1D ¹H NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) for accurate integration.
-
Quantification: Calculate the concentration of this compound by comparing the integral of a unique, well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard.[4]
-
Conclusion
The new UPLC-MS method for the analysis of this compound demonstrates significant advantages in terms of sensitivity, speed, and specificity when compared to traditional methods like GC-MS and HPLC-UV. Its high throughput and elimination of the derivatization step make it particularly suitable for high-volume screening and quality control in industrial settings. While GC-MS remains a reliable and robust technique, the derivatization requirement can be time-consuming.[2] HPLC-UV is a cost-effective alternative but may lack the sensitivity required for trace-level quantification.[17] qNMR stands out as a powerful tool for absolute quantification and structural confirmation without the need for identical reference standards, making it invaluable for the certification of reference materials and complex mixture analysis.[9][16]
The choice of analytical method should be guided by the specific requirements of the study, including desired sensitivity, sample throughput, available instrumentation, and the need for absolute versus relative quantification. This guide provides the necessary comparative data to facilitate an informed decision.
References
- 1. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. utm.mx [utm.mx]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders [mdpi.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Alpha-Spinasterol vs. Plant Stanols: A Comparative Guide to Cholesterol Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cholesterol-lowering efficacy and mechanisms of alpha-spinasterol and plant stanols. The information is compiled from experimental data to support research and development in the field of lipid-lowering agents.
Overview and Chemical Structures
Phytosterols, plant-derived compounds structurally similar to cholesterol, are well-established dietary components for managing hypercholesterolemia. Among the vast array of phytosterols, plant stanols (e.g., sitostanol and campestanol) are the most extensively studied and commercially utilized. This compound, a less common phytosterol found in sources like spinach and certain medicinal plants, is also gaining attention for its potential lipid-lowering properties.
-
Plant Stanols: These are saturated forms of plant sterols, meaning they lack the double bond in the sterol ring present in cholesterol and most plant sterols. This structural difference is critical to their mechanism of action.
-
This compound: This is an unsaturated phytosterol, belonging to the spinasterol family. Its structure is more analogous to other common plant sterols like sitosterol.
Comparative Efficacy in Cholesterol Reduction
The primary mechanism for both plant stanols and this compound involves the inhibition of intestinal cholesterol absorption. However, the extent of this inhibition and the resulting impact on plasma cholesterol levels can differ.
Table 1: Summary of Clinical Data on Cholesterol Reduction
| Parameter | Plant Stanols | This compound |
| Typical Daily Dose | 1.5 - 3.0 grams | Data from human trials is limited; animal studies suggest efficacy at various doses. |
| LDL Cholesterol Reduction | 8% - 15% | Pre-clinical studies show significant reductions; human data is not yet robustly established. |
| Total Cholesterol Reduction | 6% - 10% | Animal models indicate significant reductions in total cholesterol. |
| Mechanism of Action | Competitive inhibition of cholesterol micellarization in the gut lumen. | Believed to inhibit cholesterol absorption; may also influence endogenous cholesterol synthesis. |
| Effect on Plant Sterol Absorption | Minimally absorbed systemically. | May be absorbed to a greater extent than plant stanols. |
Mechanism of Action: A Deeper Dive
While both compounds target cholesterol absorption, their precise molecular interactions within the intestine differ.
Plant Stanols: Plant stanols, particularly sitostanol, have a higher hydrophobicity compared to cholesterol. This property allows them to more effectively displace cholesterol from bile salt micelles in the intestinal lumen. This displacement prevents cholesterol from being taken up by enterocytes. The saturated ring structure of stanols also makes them poor substrates for the enzymes responsible for esterification and packaging into chylomicrons, further limiting their own absorption.
This compound: The mechanism of this compound is less characterized but is thought to involve similar competitive inhibition of cholesterol absorption. Some studies suggest it may also modulate the expression of genes involved in cholesterol homeostasis, such as NPC1L1 (Niemann-Pick C1-Like 1), the primary cholesterol transporter in the intestine, and HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Diagram 1: General Mechanism of Intestinal Cholesterol Absorption Inhibition
Caption: Competitive inhibition of cholesterol uptake in the intestinal lumen.
Experimental Protocols
To evaluate and compare the efficacy of these compounds, standardized experimental models are crucial. Below are outlines of typical protocols.
Protocol 1: In Vivo Efficacy Study in an Animal Model (e.g., Hyperlipidemic Hamster)
-
Animal Model: Male Golden Syrian hamsters are fed a high-fat, high-cholesterol diet for 2-4 weeks to induce hyperlipidemia.
-
Grouping: Animals are randomly assigned to control and treatment groups (n=8-10 per group):
-
Group 1: Control (Vehicle)
-
Group 2: Plant Stanol Ester (e.g., 1% w/w in diet)
-
Group 3: this compound (e.g., 0.5% w/w in diet)
-
-
Intervention: The assigned diets are administered for a period of 4-8 weeks.
-
Sample Collection: Blood samples are collected at baseline and at the end of the study via cardiac puncture or retro-orbital sinus sampling. The liver and sections of the small intestine are harvested post-euthanasia.
-
Biochemical Analysis:
-
Plasma Lipids: Total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic colorimetric assays.
-
Hepatic Lipids: Liver tissues are homogenized, and lipids are extracted to measure cholesterol and triglyceride content.
-
Fecal Sterol Analysis: Feces are collected over a 72-hour period to measure the excretion of neutral and acidic sterols via gas chromatography-mass spectrometry (GC-MS).
-
-
Gene Expression Analysis: RNA is extracted from the liver and intestinal tissues to quantify the expression of genes like HMGCR, SREBP-2, NPC1L1, and ABCG5/G8 using qRT-PCR.
Diagram 2: Experimental Workflow for Pre-clinical Efficacy Testing
Safety Operating Guide
Proper Disposal of α-Spinasterol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of α-Spinasterol, ensuring the protection of personnel and the environment.
Immediate Safety and Disposal Overview
While α-Spinasterol is not classified as a hazardous material for transport, it is imperative to handle its disposal with care to prevent environmental contamination. The primary directive is to avoid releasing it into drains, waterways, or the soil. All waste containing α-Spinasterol must be managed through an approved waste disposal facility.
Key Disposal Principles:
-
Do not dispose of α-Spinasterol down the sink or in regular trash.
-
Always treat α-Spinasterol waste as chemical waste.
-
Follow your institution's specific chemical waste disposal protocols.
-
Prevent environmental release at all costs.
Quantitative Data on α-Spinasterol Disposal Parameters
| Parameter | Data | Source/Interpretation |
| Aquatic Toxicity (LC50) | Data not available | While one study showed insecticidal activity of a spinasterol mixture, specific aquatic toxicity data for α-Spinasterol is not published. As a precaution, it should be considered potentially harmful to aquatic life. |
| Biodegradability | Data not available | The biodegradability of α-Spinasterol in the environment has not been formally reported. It should be assumed to be not readily biodegradable. |
| Hazard Classification | Not classified as hazardous for transport | This classification pertains to shipping regulations and does not nullify the need for proper chemical waste disposal procedures.[1] |
| Environmental Fate | Avoid release to drains, waterways, or soil | Standard precaution for non-biodegradable and potentially ecotoxic substances.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of α-Spinasterol from a laboratory setting.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for α-Spinasterol waste. The label should include the chemical name ("α-Spinasterol"), the hazard class (e.g., "Non-hazardous chemical waste for incineration"), and the date of accumulation.
- Segregate α-Spinasterol waste from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Do not mix with solvents, acids, bases, or other reactive chemicals.
2. Container Selection and Management:
- Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
- Keep the container closed at all times, except when adding waste.
- Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition.[2][3]
3. Waste Accumulation:
- Collect all materials contaminated with α-Spinasterol, including unused product, solutions, contaminated personal protective equipment (PPE) such as gloves, and cleaning materials from spills.
- For solutions, record the solvent and approximate concentration on the waste label.
- Do not overfill the waste container. Leave at least 10% headspace to allow for expansion.
4. Requesting Waste Pickup:
- Once the container is full or has reached your institution's time limit for storage in an SAA (typically 9-12 months), arrange for a waste pickup through your EHS office.
- Complete all necessary waste disposal forms accurately, providing a full description of the contents.
5. Spill Management:
- In case of a spill, wear appropriate PPE, including gloves, safety glasses, and a lab coat.
- Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
- Sweep or scoop the absorbed material into the designated α-Spinasterol waste container.
- Clean the spill area thoroughly.
- Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of α-Spinasterol waste in a laboratory setting.
Regulatory Context
The disposal of all laboratory chemicals in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[4] Academic and research laboratories may operate under specific regulations, such as Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[5] It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is handled and disposed of in compliance with federal, state, and local regulations.[1][6] By following the procedures outlined in this guide, your laboratory can maintain a safe working environment and adhere to the highest standards of environmental stewardship.
References
- 1. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rivm.nl [rivm.nl]
- 3. Phytoestrogens and sterols in waters with cyanobacterial blooms - Analytical methods and estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Evaluation of Phytosterols as an Alternative to Cholesterol in Practical Diets on Growth and Nonspecific Immunity of Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling alpha-Spinasterol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of alpha-Spinasterol, a bioactive phytosterol. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals. The following procedural guidance is designed to be a primary resource for all laboratory operations involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while not having specific occupational exposure limits established, should be handled with care due to its biological activity.[1] It is prudent to minimize exposure, particularly to dust and aerosols. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves | To prevent skin contact. Double gloving is recommended for handling potent compounds. |
| Eye/Face Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles and potential splashes.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
| Body Protection | Disposable gown or dedicated lab coat | To protect personal clothing from contamination. Gowns should be changed regularly. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
1. Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a spill kit and have it readily accessible.
-
Place a disposable bench cover in the work area to contain any potential spills.
2. Weighing and Aliquoting:
-
Perform all weighing and transfer of solid this compound within a chemical fume hood.
-
Use anti-static weigh paper or a tared container to handle the powder.
-
Minimize the generation of dust by handling the compound gently.
-
Close the primary container tightly immediately after use.
3. Solution Preparation:
-
Add solvent to the solid slowly to avoid splashing.
-
Ensure the container is securely capped before agitating or removing it from the fume hood.
4. Post-Handling:
-
Wipe down the work surface with an appropriate solvent and then a cleaning agent.
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye and respiratory protection).
-
Wash hands thoroughly with soap and water after handling is complete.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Collect all materials contaminated with this compound (e.g., gloves, weigh paper, bench covers, pipette tips) in a dedicated, clearly labeled hazardous waste container.
2. Container Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[1]
3. Disposal Procedure:
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for pickup of the hazardous waste by a certified disposal company.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
